Product packaging for Dehydrobruceantin(Cat. No.:CAS No. 53662-98-9)

Dehydrobruceantin

Cat. No.: B211781
CAS No.: 53662-98-9
M. Wt: 546.6 g/mol
InChI Key: ZLLWLVCJZCJECL-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dehydrobruceantin is a diterpenoid compound with the molecular formula C28H34O11 and a molecular weight of 546.56 g/mol . It is provided as a high-purity reference standard with a certified purity of 98% or higher , as confirmed by analytical techniques including HPLC and NMR . This compound is characterized by its low solubility in water, approximately 0.029 g/L at 25°C, and a calculated density of 1.43 g/cm³ . This compound is intended for research purposes only and is not for diagnostic or therapeutic uses. It is supplied in powder form, and researchers can inquire for bulk quantities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34O11 B211781 Dehydrobruceantin CAS No. 53662-98-9

Properties

IUPAC Name

methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,9,11,16,19-23,29,32-33H,8,10H2,1-6H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLWLVCJZCJECL-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422121
Record name DEHYDROBRUCEANTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53662-98-9
Record name DEHYDROBRUCEANTIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DEHYDROBRUCEANTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dehydrobruceantin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dehydrobruceantin, a naturally occurring quassinoid with significant biological activity. The document details its primary natural sources and outlines the methodologies for its extraction, isolation, and purification, drawing from established scientific literature.

Natural Sources of this compound

This compound is a member of the quassinoid family of bitter terpenoids, which are characteristic secondary metabolites of the Simaroubaceae family. The primary plant species known to produce this compound and related quassinoids are:

  • Brucea javanica (L.) Merr. [1][2][3][4][5]: Commonly known as Java brucea or Macassar kernels, this evergreen shrub is widely distributed in Southeast Asia and Northern Australia. Various parts of the plant, including the fruits (seeds), leaves, twigs, and stem bark, have been found to contain this compound and other cytotoxic quassinoids[1][4].

  • Brucea antidysenterica J.F.Mill. [6][7]: This plant is native to Ethiopia and has a history of use in traditional medicine for treating cancer. The stem bark and leaves are reported to be sources of bruceantin and its analogs, including this compound.

The following table summarizes the known natural sources of this compound and related quassinoids.

Plant SpeciesFamilyPlant Part(s) Used for Isolation
Brucea javanicaSimaroubaceaeFruits (Seeds), Leaves, Twigs, Stem Bark[1][4]
Brucea antidysentericaSimaroubaceaeStem Bark, Leaves[6][7]

Isolation and Purification Methodology

The isolation of this compound from its natural sources is a multi-step process that involves initial extraction followed by a series of chromatographic separations. The general workflow is designed to separate this specific quassinoid from a complex mixture of other secondary metabolites. While specific yields for this compound are not consistently reported in the literature, the following protocol, adapted from methodologies used for isolating similar quassinoids from Brucea javanica, provides a representative experimental approach.

General Experimental Workflow

The isolation process can be visualized as a sequence of steps, each aimed at enriching the concentration of the target compound.

experimental_workflow start Plant Material (e.g., Fruits of Brucea javanica) extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate) extraction->partition silica_gel Silica Gel Column Chromatography partition->silica_gel fractions Collection of Fractions silica_gel->fractions ods ODS Column Chromatography fractions->ods Further Purification sephadex Sephadex LH-20 Column Chromatography ods->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol

The following protocol is a composite representation based on established methods for quassinoid isolation from Brucea species.

Step 1: Extraction

  • Plant Material Preparation: Air-dried and powdered fruits of Brucea javanica (e.g., 10 kg) are used as the starting material.

  • Solvent Extraction: The powdered material is extracted exhaustively with 95% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum recovery of the secondary metabolites.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Liquid-Liquid Partitioning

  • Suspension: The crude extract is suspended in water.

  • Solvent Partitioning: The aqueous suspension is then successively partitioned with different organic solvents of increasing polarity, typically starting with petroleum ether, followed by ethyl acetate, and finally n-butanol. The this compound and other quassinoids are expected to be enriched in the ethyl acetate fraction.

  • Fraction Concentration: The ethyl acetate fraction is concentrated under reduced pressure to yield a dried extract.

Step 3: Chromatographic Separation

A series of column chromatography steps are employed to separate the components of the ethyl acetate extract.

a) Silica Gel Column Chromatography:

  • Column Packing: A column is packed with silica gel (e.g., 200-300 mesh) using a suitable solvent system.

  • Loading: The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the column.

  • Elution: A gradient elution is performed using a solvent system such as chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

b) ODS (Octadecylsilyl) Column Chromatography:

  • Column Packing: A column is packed with ODS silica gel.

  • Elution: Fractions enriched with quassinoids from the silica gel column are further purified using a gradient of methanol in water, typically starting from a low concentration of methanol and gradually increasing to 100%.

c) Sephadex LH-20 Column Chromatography:

  • Purpose: This step is used for size exclusion chromatography to separate compounds based on their molecular size and to remove pigments and other impurities.

  • Elution: The column is typically eluted with methanol.

d) Preparative High-Performance Liquid Chromatography (HPLC):

  • Final Purification: The final purification of this compound is achieved using preparative HPLC.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water, or acetonitrile and water, is employed. The specific ratio is optimized to achieve the best separation of the target compound.

  • Detection: The eluent is monitored using a UV detector, typically at a wavelength around 220-280 nm.

  • Collection: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Signaling Pathways and Logical Relationships

The isolation of this compound is guided by the principle of separating molecules based on their physicochemical properties. The logical relationship between the different chromatographic techniques is based on their distinct separation mechanisms.

separation_logic crude_extract Crude Extract Mixture of Compounds silica_gel Silica Gel Chromatography Polarity-based Separation crude_extract->silica_gel Initial Fractionation ods ODS Chromatography Hydrophobicity-based Separation silica_gel->ods Further Purification sephadex Sephadex LH-20 Size-based Separation ods->sephadex Size Exclusion hplc Preparative HPLC High-Resolution Separation sephadex->hplc Final Polishing pure_compound {Pure this compound} hplc->pure_compound

Caption: Logic of the chromatographic separation cascade.

This guide provides a foundational understanding for researchers interested in the natural sourcing and laboratory-scale isolation of this compound. The described methodologies can be adapted and optimized based on the specific starting material and available laboratory equipment.

References

Brucea javanica: A Comprehensive Technical Guide to its Quassinoids, with a Focus on Dehydrobruceantin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history in traditional medicine, particularly in Southeast Asia, for treating a variety of ailments including dysentery, malaria, and certain cancers. Modern phytochemical investigations have revealed that the therapeutic properties of B. javanica are largely attributable to a class of bitter-tasting, tetracyclic triterpenoids known as quassinoids.[1][2] These compounds, including the notable dehydrobruceantin, have demonstrated significant biological activities, particularly potent antitumor effects, making them a subject of intense research for novel drug development.[2][3]

This technical guide provides an in-depth overview of Brucea javanica as a source of quassinoids, with a specific focus on this compound and related compounds. It covers the extraction and isolation methodologies, quantitative biological activity data, and the molecular signaling pathways through which these compounds exert their effects.

Quantitative Data on Bioactive Quassinoids from Brucea javanica

The cytotoxic and anti-inflammatory activities of various quassinoids isolated from Brucea javanica have been evaluated against multiple cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a comparative look at their potency.

Table 1: Cytotoxic Activity of Quassinoids from Brucea javanica

CompoundCell LineIC50 (µM)Reference
Dehydrobruceine CMacrophages (LPS-activated)33.11 (NO production)[4]
Bruceine BMacrophages (LPS-activated)26.83 (NO production)[4]
Bruceine CMacrophages (LPS-activated)9.08 (NO production)[4]
BruceantinolMacrophages (LPS-activated)8.25 (NO production)[4]
BrusatolPancreatic Cancer (PANC-1)0.36[2]
BrusatolPancreatic Cancer (SW 1990)0.10[2]
Bruceine DPancreatic Cancer (PANC-1)2.53[2]
Bruceine DPancreatic Cancer (SW 1990)5.21[2]

Table 2: Antiviral Activity of Quassinoids from Brucea javanica

CompoundVirusMinimum Inhibitory Concentration (µM)Reference
Brucein APepper Mottle Virus (PepMoV)10[5]
BruceantinolPepper Mottle Virus (PepMoV)10[5]

Experimental Protocols

General Experimental Workflow for Quassinoid Isolation

The isolation of quassinoids like this compound from Brucea javanica is a multi-step process involving extraction, fractionation, and purification. The following diagram illustrates a typical workflow.

G Figure 1: General Experimental Workflow for Quassinoid Isolation. plant_material Dried Seeds of Brucea javanica extraction Solvent Extraction (e.g., Methanol or Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation fractions Multiple Fractions fractionation->fractions chromatography Column Chromatography (Silica Gel, ODS, Sephadex LH-20) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative RP-HPLC purified_fractions->hplc isolated_compound Isolated Quassinoid (e.g., this compound) hplc->isolated_compound

Figure 1: General Experimental Workflow.
Detailed Methodology for Extraction and Isolation

The following protocol is a representative method for the isolation of quassinoids from the seeds of Brucea javanica, based on commonly employed techniques.[4][6]

1. Plant Material and Extraction:

  • Air-dried and powdered seeds of Brucea javanica are subjected to extraction with a solvent such as methanol (CH3OH) or ethyl acetate (EtOAc) at room temperature.

  • The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate, to separate compounds based on their polarity.

  • The resulting fractions are concentrated in vacuo. The quassinoids are typically enriched in the more polar fractions like ethyl acetate.

3. Chromatographic Purification:

  • The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of column chromatography (CC) steps for further separation.

  • Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, of increasing polarity.

  • Octadecylsilyl (ODS) Column Chromatography: Fractions obtained from silica gel chromatography are further purified on an ODS column using a gradient of methanol and water.

  • Sephadex LH-20 Column Chromatography: Size exclusion chromatography using Sephadex LH-20 with methanol as the mobile phase is employed to separate compounds based on their molecular size.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of individual quassinoids, such as this compound, is achieved using preparative RP-HPLC with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.[4]

4. Structure Elucidation:

  • The chemical structures of the isolated compounds are determined using various spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and formula.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet (UV) Spectroscopy: To identify chromophores.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C NMR) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

Signaling Pathways and Mechanism of Action

Quassinoids from Brucea javanica exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways for this compound are still under detailed investigation, the mechanisms of related quassinoids provide strong indications of its likely modes of action.

Proposed Anticancer Signaling Pathways for this compound

Based on the known activities of other quassinoids, this compound is hypothesized to induce apoptosis and inhibit cell proliferation through the modulation of the PI3K/Akt and MAPK signaling pathways.

G Figure 2: Proposed Anticancer Signaling Pathways of this compound. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activation ras Ras receptor->ras Activation This compound This compound This compound->pi3k Inhibition akt Akt This compound->akt Inhibition raf Raf This compound->raf Inhibition jnk JNK This compound->jnk Activation p38 p38 This compound->p38 Activation pi3k->akt Activation mtor mTOR akt->mtor bad Bad akt->bad Inhibition of Apoptosis proliferation Cell Proliferation & Survival mtor->proliferation ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis Inhibition jnk->apoptosis p38->apoptosis

Figure 2: Proposed Anticancer Signaling Pathways.

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Many anticancer agents target this pathway. It is proposed that this compound inhibits the phosphorylation of key proteins like Akt, leading to the downregulation of downstream effectors such as mTOR. This inhibition removes the pro-survival signals, thereby sensitizing cancer cells to apoptosis.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, regulates a wide range of cellular processes. While ERK is often associated with cell proliferation, the JNK and p38 pathways are typically activated by cellular stress and can lead to apoptosis. It is hypothesized that this compound may inhibit the pro-proliferative ERK pathway while activating the pro-apoptotic JNK and p38 pathways, shifting the balance towards cell death.

Induction of Apoptosis

The culmination of the inhibition of survival pathways and activation of stress pathways is the induction of apoptosis, or programmed cell death. The following diagram illustrates the key steps in apoptosis that are likely triggered by this compound.

G Figure 3: this compound-Induced Apoptosis Pathway. This compound This compound mitochondria Mitochondria This compound->mitochondria Induces Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Dehydrobruceantin (CAS No. 53662-98-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Antineoplastic Potential of a Natural Quassinoid

Dehydrobruceantin, a quassinoid isolated from the plant Brucea antidysenterica, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of its physicochemical properties, biological activities, and putative mechanisms of action, with a focus on its potential as an antileukemic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a complex natural product with the following physicochemical characteristics:

PropertyValueSource
CAS Number 53662-98-9DTP/NCI; EPA DSSTox[1]
Molecular Formula C₂₈H₃₄O₁₁PubChem[1]
Molecular Weight 546.57 g/mol PubChem[1]
NSC Number 238178DTP/NCI[1]

Antineoplastic Activity

While specific comprehensive studies on this compound are limited, research on the source plant, Brucea antidysenterica, and related quassinoid compounds provides significant insights into its potential anticancer effects.

Antileukemic Potential

Compounds isolated from Brucea antidysenterica, such as the closely related bruceantin, have demonstrated potent antileukemic activity.[2][3] Bruceantin was advanced to Phase II clinical trials by the National Cancer Institute (NCI) for its antineoplastic properties.[3] The antileukemic effects of these compounds are thought to be mediated through the induction of apoptosis.

General Antitumor Activity

Extracts and isolated constituents from Brucea antidysenterica have shown cytotoxic effects against a range of cancer cell lines.[4] Bruceantin has exhibited activity against B16 melanoma and colon 38 carcinoma in murine models.[2]

Mechanism of Action

The precise molecular mechanisms of this compound are not yet fully elucidated. However, based on the activity of related compounds, a primary mechanism of action is believed to be the induction of apoptosis.

Apoptosis Induction

Studies on bruceantin suggest that its cytotoxic effects are mediated through the activation of apoptotic pathways. This involves both the caspase cascade and mitochondrial-dependent mechanisms in myeloma, lymphoma, and leukemia cell lines.[5]

Putative Signaling Pathways

Given the established role of the JAK/STAT signaling pathway in hematological malignancies and the apoptotic effects of related quassinoids, it is hypothesized that this compound may exert its antileukemic effects through the modulation of this pathway. Further research is required to validate this hypothesis.

Hypothesized Signaling Pathway of this compound

G This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor Mitochondria Mitochondria This compound->Mitochondria Direct or Indirect Effect? JAK JAK CellSurfaceReceptor->JAK Inhibition? STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Inhibition Apoptosis Apoptosis GeneTranscription->Apoptosis Caspases Caspases Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis

Caption: Hypothesized mechanism of this compound action on the JAK/STAT pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays that can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on leukemia cell lines (e.g., CCRF-CEM).

Workflow for MTT Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Addition and Incubation cluster_3 Formazan Solubilization and Measurement A Seed leukemia cells in 96-well plate B Incubate for 24 hours A->B C Add varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization buffer (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed leukemia cells (e.g., CCRF-CEM) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is to investigate the effect of this compound on the phosphorylation of STAT3 in leukemia cells.

Workflow for Western Blot Analysis

G cluster_0 Cell Lysis and Protein Quantification cluster_1 Electrophoresis and Transfer cluster_2 Immunoblotting cluster_3 Detection A Treat cells with this compound B Lyse cells and collect protein A->B C Quantify protein concentration (e.g., BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block membrane and incubate with primary antibodies (p-STAT3, STAT3, β-actin) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Add chemiluminescent substrate G->H I Image the blot H->I G A Implant human leukemia cells (e.g., CCRF-CEM) into immunocompromised mice B Allow tumors to establish A->B C Randomize mice into treatment groups (Vehicle, this compound doses) B->C D Administer treatment (e.g., i.p.) daily C->D E Monitor tumor volume and body weight D->E F Euthanize mice and excise tumors for analysis (e.g., Western blot, IHC) E->F

References

In Vitro Cytotoxic Effects of Dehydrobruceantin and Related Quassinoids on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantin is a member of the quassinoid family, a group of structurally complex natural products isolated from plants of the Simaroubaceae family, notably Brucea javanica. The seeds of B. javanica have a history of use in traditional medicine for treating various ailments, including tumors. This guide focuses on the in vitro cytotoxic effects of this compound and its closely related analogue, Dehydrobruceine B (DHB), which is the subject of much of the available scientific literature. These compounds have demonstrated significant potential as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. This document provides a consolidated overview of their cytotoxic activity, mechanisms of action, and the experimental protocols used for their evaluation.

Cytotoxic Activity

The cytotoxic effects of quassinoids against cancer cell lines are typically quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not widely reported, data for the related compound Dehydrobruceine B (DHB) and Bruceine D (BD) in human lung cancer cell lines demonstrate potent activity.

Summary of IC50 Values

The following table summarizes the reported IC50 values for Bruceine D (BD), a quassinoid structurally related to this compound, against human non-small cell lung cancer cell lines.

CompoundCell LineCancer TypeIncubation TimeIC50 (µM)Citation
Bruceine DA549Lung Carcinoma24 hours36.76[1]
Bruceine DA549Lung Carcinoma48 hours17.89[1]
Bruceine DNCI-H292Lung Carcinoma24 hours31.22[1]
Bruceine DNCI-H292Lung Carcinoma48 hours14.42[1]
Synergistic Effects

Research has shown that Dehydrobruceine B (DHB) can enhance the cytotoxic effects of conventional chemotherapy agents. When combined with cisplatin (CDDP), DHB exhibits synergistic effects on cell proliferation and apoptosis in A549 lung cancer cells.[2] This suggests a potential role for DHB in combination therapies to overcome chemoresistance.[2]

Mechanism of Action

Dehydrobruceine B exerts its cytotoxic effects primarily through the induction of apoptosis via the intrinsic mitochondrial pathway and by causing cell cycle arrest.

Induction of Apoptosis via the Mitochondrial Pathway

DHB is a potent inducer of apoptosis in lung cancer cells.[3] The mechanism is mediated through the mitochondrial-dependent (intrinsic) pathway, characterized by several key events:

  • Loss of Mitochondrial Membrane Potential (MMP): DHB treatment leads to the depolarization of the mitochondrial membrane, a critical early event in apoptosis.[3]

  • Cytochrome c Release: Following the loss of MMP, cytochrome c is released from the mitochondria into the cytosol.[3]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, beginning with the cleavage of initiator caspase-9, which in turn cleaves and activates executioner caspase-3.[3]

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby facilitating cell death.[3]

  • Regulation of Bcl-2 Family Proteins: In combination with cisplatin, DHB enhances the expression of the pro-apoptotic protein Bax while reducing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2]

G DHB Dehydrobruceine B Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DHB->Bcl2 Bax Bax (Pro-apoptotic) DHB->Bax Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Loss of MMP Bcl2->Mito Bax->Mito Casp9 Cleaved Caspase-9 CytC->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

DHB-induced mitochondrial apoptosis pathway.
S-Phase Cell Cycle Arrest

In addition to inducing apoptosis, treatment with DHB has been shown to block the cell cycle at the S phase in human lung cancer cell lines A549 and NCI-H292.[3] This arrest prevents cancer cells from proceeding with DNA synthesis, thereby inhibiting their proliferation.

G G1 G1 S S (Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1 DHB Dehydrobruceine B DHB->S

Dehydrobruceine B induces S-phase cell cycle arrest.

Experimental Methodologies

The evaluation of the in vitro cytotoxic effects of this compound and related compounds involves a series of standard cell biology assays.

G cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Cancer Cell Culture (e.g., A549, NCI-H292) treat Treatment with Dehydrobruceine B start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis (Flow Cytometry) treat->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) treat->cellcycle protein Protein Expression (Western Blot) treat->protein end Determine IC50, Apoptosis Rate, Cell Cycle Distribution viability->end apoptosis->end cellcycle->end protein->end

General workflow for in vitro evaluation.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, NCI-H292) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Dehydrobruceine B (or a related compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to the control. Plot the viability against the compound concentration to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.

  • Cell Treatment: Culture and treat cells with Dehydrobruceine B for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle phase distribution.

  • Cell Treatment: Culture and treat approximately 1x10⁶ cells with Dehydrobruceine B.

  • Cell Harvesting: Collect the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to measure the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Treat cells with Dehydrobruceine B, then lyse them in RIPA buffer to extract total protein.

  • Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound and its analogue Dehydrobruceine B are potent cytotoxic agents against cancer cells in vitro. Their mechanism of action involves the robust induction of the mitochondrial apoptosis pathway and the arrest of the cell cycle in the S phase.[3] The ability of DHB to synergize with existing chemotherapeutics like cisplatin highlights its potential for use in combination therapies.[2] Further investigation into the specific molecular targets and exploration in a wider range of cancer cell lines is warranted to fully elucidate its therapeutic potential for clinical applications.

References

Investigating the Antimalarial Potential of Dehydrobruceantin and Related Quassinoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimalarial potential of Dehydrobruceantin and other closely related quassinoid compounds isolated from Brucea javanica. This document summarizes the available quantitative data on their efficacy, details the experimental protocols used for their evaluation, and visualizes their proposed mechanism of action and experimental workflows. While specific data for this compound is limited in the reviewed literature, the information presented here for analogous compounds offers valuable insights into its potential as an antimalarial drug candidate.

In Vitro Antimalarial Activity

Quassinoids from Brucea javanica have demonstrated potent in vitro activity against various strains of Plasmodium falciparum, including chloroquine-resistant ones. The 50% inhibitory concentration (IC50) values for several key compounds are summarized below.

CompoundPlasmodium falciparum Strain(s)IC50 (µg/mL)IC50 (µM)Reference
Bruceine AMulti-drug resistant0.00866-[1]
Bruceine BMulti-drug resistant0.00815-[1]
Bruceine CMulti-drug resistant0.00195-[1]
Bruceine DK1 (chloroquine-resistant)0.58-[2]
Brujavanol AK1--[3]
Brujavanol BK1--[3]
Brujavanol CK1--
Brujavanol DK1--
Compound 6 (unnamed)K1-1.41
Compound 7 (unnamed)K1-1.06
BrusatolK1--[1]
AilanthinoneT9-96 (chloroquine-sensitive), K1-nM range[4]
BruceantinT9-96, K1-nM range[4]
ChaparrinT9-96, K1--[4]

Note: Some data were reported in ng/mL and have been converted to µg/mL for consistency. Molar concentrations were not always available in the source literature.

In Vivo Antimalarial Activity

Several quassinoids have also been evaluated for their in vivo efficacy in murine models of malaria, typically using the 4-day suppressive test with Plasmodium berghei.

CompoundAnimal ModelDosing (oral)% SuppressionReference
Bruceine AP. berghei in mice-Active[1]
Bruceine BP. berghei in mice-Active[1]
Bruceine DP. berghei in mice-Active[1]
BrusatolP. berghei in mice-Active[1]

Note: Specific dosages and corresponding suppression rates for individual compounds were not detailed in the cited abstracts. The studies indicated that these compounds showed activity but also some toxicity.

Cytotoxicity

Assessing the cytotoxicity of potential antimalarial compounds is crucial to determine their selectivity for the parasite over host cells.

CompoundCell LineCC50 (µg/mL)Reference
Brujavanol AKB (human oral cavity cancer)1.30[3]
Brujavanol BKB (human oral cavity cancer)2.36[3]
BruceantinKB0.008[5]
BruceolideKB> 5[5]

Mechanism of Action

The primary mechanism of action for the antimalarial activity of quassinoids is the inhibition of protein synthesis in the parasite. This disruption of a fundamental cellular process ultimately leads to parasite death.

Quassinoid_Mechanism_of_Action cluster_parasite Plasmodium falciparum Ribosome 80S Ribosome Protein Essential Parasite Proteins Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome Parasite_Growth Parasite Growth & Replication Protein->Parasite_Growth Supports Parasite_Death Parasite Death This compound This compound (and other quassinoids) This compound->Ribosome Inhibits

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro Antiplasmodial Assays

Several methods are employed to determine the in vitro activity of compounds against P. falciparum. The most common are the [³H]-hypoxanthine incorporation assay and the parasite lactate dehydrogenase (pLDH) assay.

In_Vitro_Assay_Workflow cluster_culture Parasite Culture cluster_assay Assay Preparation cluster_measurement Measurement of Inhibition cluster_analysis Data Analysis Culture Maintain P. falciparum in continuous culture Synchronize Synchronize parasites (optional, e.g., to ring stage) Culture->Synchronize Add_Parasites Add parasitized red blood cells to each well Synchronize->Add_Parasites Prepare_Plates Prepare 96-well plates with serial dilutions of test compound Prepare_Plates->Add_Parasites Incubate Incubate for 48-72 hours Add_Parasites->Incubate Hypoxanthine [³H]-Hypoxanthine Incorporation Assay Incubate->Hypoxanthine Add [³H]-hypoxanthine, incubate, harvest, and measure radioactivity pLDH Parasite Lactate Dehydrogenase (pLDH) Assay Incubate->pLDH Lyse cells and measure pLDH activity colorimetrically Calculate_IC50 Calculate IC50 values Hypoxanthine->Calculate_IC50 pLDH->Calculate_IC50

Caption: General workflow for in vitro antiplasmodial assays.

5.1.1. [³H]-Hypoxanthine Incorporation Assay

This assay is considered the gold standard for assessing the viability of P. falciparum in vitro.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax.

  • Plate Preparation: Test compounds are serially diluted and added to 96-well microtiter plates.

  • Inoculation: Asynchronous or synchronized (ring-stage) parasite cultures are diluted to a desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) and added to the wells.

  • Incubation: Plates are incubated for 24 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.

  • Harvesting and Measurement: The contents of the wells are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of [³H]-hypoxanthine incorporation is calculated relative to drug-free control wells, and IC50 values are determined by non-linear regression analysis.

5.1.2. Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay offers a non-radioactive alternative to the hypoxanthine incorporation method.

  • Steps 1-3: Follow the same procedure as for the [³H]-hypoxanthine incorporation assay.

  • Incubation: Plates are incubated for 72 hours under the same conditions.

  • Lysis and Reaction: The plates are frozen and thawed to lyse the cells. A reaction mixture containing lactate, Malstat, NBT, and diaphorase is added to each well.

  • Measurement: The activity of pLDH is determined by measuring the absorbance at a specific wavelength (e.g., 650 nm) after a defined incubation period.

  • Data Analysis: The percentage of pLDH inhibition is calculated relative to control wells, and IC50 values are determined.

In Vivo 4-Day Suppressive Test (Peter's Test)

This is the standard preliminary in vivo test to evaluate the efficacy of a potential antimalarial compound.

4_Day_Suppressive_Test_Workflow Start Day 0 Infection Infect mice intraperitoneally with P. berghei-infected erythrocytes Start->Infection Treatment_D0 Administer first dose of test compound (or vehicle/positive control) Infection->Treatment_D0 Day1 Day 1 Treatment_D0->Day1 Treatment_D1 Administer second dose Day1->Treatment_D1 Day2 Day 2 Treatment_D1->Day2 Treatment_D2 Administer third dose Day2->Treatment_D2 Day3 Day 3 Treatment_D2->Day3 Treatment_D3 Administer final dose Day3->Treatment_D3 Day4 Day 4 Treatment_D3->Day4 Measurement Prepare thin blood smears and determine parasitemia Day4->Measurement Analysis Calculate % parasitemia suppression and mean survival time Measurement->Analysis

Caption: Workflow for the in vivo 4-day suppressive test.

  • Animal Model: Swiss albino mice are typically used.

  • Infection: On day 0, mice are inoculated intraperitoneally with a standardized number of P. berghei-infected red blood cells.

  • Grouping and Dosing: Mice are randomly divided into groups: a negative control (vehicle), a positive control (a standard antimalarial like chloroquine), and test groups receiving different doses of the compound.

  • Treatment: Treatment is administered orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Determination: On day 4, thin blood smears are made from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Calculation of Suppression: The average percentage of parasitemia in the control group is considered 100%. The percentage suppression for each treated group is calculated using the formula: % Suppression = 100 - [(Mean parasitemia of treated group / Mean parasitemia of control group) x 100]

  • Mean Survival Time: The mice are monitored daily, and the mean survival time for each group is recorded.

Conclusion

The available data strongly suggest that quassinoids, including this compound and its analogs from Brucea javanica, possess significant antimalarial potential. Their potent in vitro activity against drug-resistant P. falciparum and their in vivo efficacy in murine models make them promising candidates for further drug development. The primary mechanism of action, inhibition of protein synthesis, represents a valuable target in the fight against malaria. Future research should focus on obtaining more specific efficacy and toxicity data for this compound, optimizing its structure-activity relationship to enhance efficacy and reduce toxicity, and further elucidating the specifics of its interaction with the parasite ribosome.

References

The Unfolding Saga of Quassinoid Assembly: A Deep Dive into the Biosynthetic Pathway in Brucea javanica

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Nanjing, China – November 18, 2025 – The intricate molecular architecture of quassinoids, a class of pharmacologically potent natural products from Brucea javanica, has long captivated the scientific community. These highly oxygenated and structurally complex terpenoids exhibit a wide range of biological activities, including notable anti-cancer and anti-malarial properties. However, the precise biosynthetic pathway that crafts these valuable molecules within the plant has remained largely enigmatic. This technical guide synthesizes the current understanding of quassinoid biosynthesis, drawing parallels from closely related species to illuminate the probable enzymatic steps in Brucea javanica, and details the experimental methodologies pivotal for advancing this field of research.

While the complete biosynthetic blueprint for quassinoids in Brucea javanica is yet to be fully charted, groundbreaking research in the related plant, Ailanthus altissima (Tree of Heaven), has unveiled the crucial initial steps of this intricate process.[1][2][3] This foundational knowledge provides a robust hypothetical framework for the early stages of quassinoid formation in B. javanica. It is now understood that quassinoids, like the structurally related limonoids, likely originate from a protolimonoid precursor.[1][2][3]

The biosynthetic journey commences with the ubiquitous triterpene precursor, 2,3-oxidosqualene. The early phase of the pathway is characterized by the sequential action of three key enzymes that have been identified in A. altissima:

  • An Oxidosqualene Cyclase (OSC): This enzyme catalyzes the initial cyclization of 2,3-oxidosqualene to form the triterpene scaffold, tirucalla-7,24-dien-3β-ol.[1]

  • Two Cytochrome P450 Monooxygenases (CYPs): Following the initial cyclization, two distinct CYP enzymes, identified as AaCYP71CD4 and AaCYP71BQ17 in A. altissima, perform a series of oxidative modifications on the tirucalla-7,24-dien-3β-ol backbone.[1] These enzymatic transformations lead to the formation of the key protolimonoid intermediate, melianol.[1][2]

The formation of melianol represents a critical branch point, after which the pathway is believed to diverge and lead to the vast structural diversity of quassinoids observed in Brucea javanica. While the specific enzymes responsible for these downstream modifications in B. javanica have not yet been functionally characterized, it is hypothesized that a consortium of tailoring enzymes, including additional cytochrome P450s, glycosyltransferases, and acyltransferases, are responsible for the intricate decorations of the quassinoid core structure. These modifications may include further oxidations, glycosylations, and acylations, giving rise to the more than 150 known quassinoids from this species.

Visualizing the Early Quassinoid Biosynthetic Pathway

The following diagram illustrates the proposed initial steps of quassinoid biosynthesis, based on the elucidated pathway in Ailanthus altissima.

Quassinoid_Biosynthesis cluster_main Early Quassinoid Biosynthesis Pathway (Hypothesized for Brucea javanica) 2_3_Oxidosqualene 2,3-Oxidosqualene Tirucalladienol Tirucalla-7,24-dien-3β-ol 2_3_Oxidosqualene->Tirucalladienol AaTS (OSC) Melianol Melianol (Protolimonoid Intermediate) Tirucalladienol->Melianol AaCYP71CD4 & AaCYP71BQ17 (P450s) Diverse_Quassinoids Diverse Quassinoids (e.g., Bruceins, Brusatol) Melianol->Diverse_Quassinoids Putative P450s, Glycosyltransferases, Acyltransferases

A proposed model for the early stages of quassinoid biosynthesis.

Quantitative Data Summary

At present, quantitative data specifically for the enzymes of the quassinoid biosynthetic pathway in Brucea javanica are not available in the literature. However, to provide a context for researchers, the following table summarizes the types of quantitative data that are typically generated in the study of terpene biosynthetic pathways.

ParameterDescriptionTypical Range of ValuesRelevance to Pathway Elucidation
Enzyme Kinetics (Km) Substrate concentration at which the enzyme reaches half of its maximum velocity.µM to mMIndicates the affinity of an enzyme for its substrate.
Enzyme Kinetics (kcat) The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.s⁻¹Measures the catalytic efficiency of an enzyme.
Gene Expression (Relative Quantification) The change in transcription level of a biosynthetic gene in a specific tissue or under certain conditions, often measured by qRT-PCR.Fold changeHelps to identify tissues or developmental stages with high pathway activity and to correlate gene expression with metabolite accumulation.
Metabolite Concentration The abundance of specific quassinoids or their precursors in different plant tissues or experimental conditions.ng/g to mg/g of fresh/dry weightProvides a direct measure of the pathway's output and can be correlated with gene expression data.

Key Experimental Protocols

The elucidation of biosynthetic pathways for complex natural products like quassinoids relies on a multi-pronged approach that integrates transcriptomics, functional genomics, and analytical chemistry. The following are detailed methodologies for key experiments in this area of research.

Transcriptome Analysis for Candidate Gene Discovery

Objective: To identify genes encoding candidate enzymes (OSCs, CYPs, etc.) involved in quassinoid biosynthesis by analyzing the transcriptomes of different tissues of Brucea javanica.

Methodology:

  • Plant Material: Collect various tissues from B. javanica, such as young leaves, mature leaves, stems, roots, and seeds, where quassinoids are known to accumulate.

  • RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit, followed by quality assessment using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

  • Bioinformatic Analysis:

    • Perform de novo transcriptome assembly if a reference genome is unavailable.

    • Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

    • Identify transcripts encoding oxidosqualene cyclases, cytochrome P450s, glycosyltransferases, and acyltransferases based on conserved domains.

    • Perform differential gene expression analysis to identify candidate genes that are highly expressed in tissues with high quassinoid content.

    • Utilize co-expression analysis to find genes that are expressed in a coordinated manner with known triterpene biosynthesis genes.

Functional Characterization of Candidate Genes via Heterologous Expression

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

  • Gene Cloning: Amplify the full-length open reading frames of candidate genes from B. javanica cDNA using PCR and clone them into a suitable expression vector (e.g., for yeast or plant expression).

  • Heterologous Expression in Nicotiana benthamiana :

    • Transform Agrobacterium tumefaciens with the expression constructs.

    • Infiltrate the Agrobacterium cultures into the leaves of N. benthamiana.

    • Co-infiltrate with constructs for upstream pathway enzymes if the substrate is not endogenous to N. benthamiana.

    • Allow for transient expression of the gene for 3-5 days.

  • Metabolite Extraction and Analysis:

    • Harvest the infiltrated leaf tissue and extract the metabolites using an appropriate solvent (e.g., ethyl acetate or methanol).

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the enzymatic product.

    • Compare the metabolite profiles of leaves expressing the candidate gene with control leaves (e.g., infiltrated with an empty vector).

  • Structure Elucidation: If a new product is detected, purify it using techniques like High-Performance Liquid Chromatography (HPLC) and elucidate its structure using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To validate and quantify the expression levels of candidate biosynthetic genes in different tissues or under various conditions.

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from the desired plant tissues and synthesize first-strand cDNA using a reverse transcriptase.

  • Primer Design: Design gene-specific primers for the candidate genes and a reference gene (e.g., actin or ubiquitin) for normalization.

  • qRT-PCR Reaction: Perform the qRT-PCR reaction using a suitable qPCR master mix, the designed primers, and the synthesized cDNA as a template.

  • Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

Experimental Workflow Visualization

The logical flow of experiments to identify and characterize genes in the quassinoid biosynthetic pathway is depicted below.

Experimental_Workflow cluster_workflow Workflow for Elucidating Quassinoid Biosynthesis Tissue_Selection Tissue Collection (Brucea javanica) RNA_Seq Transcriptome Sequencing (RNA-Seq) Tissue_Selection->RNA_Seq Bioinformatics Bioinformatic Analysis (Gene Annotation & Expression) RNA_Seq->Bioinformatics Candidate_Selection Candidate Gene Selection (OSCs, CYPs, etc.) Bioinformatics->Candidate_Selection Gene_Cloning Gene Cloning Candidate_Selection->Gene_Cloning qRT_PCR Gene Expression Validation (qRT-PCR) Candidate_Selection->qRT_PCR Heterologous_Expression Heterologous Expression (e.g., N. benthamiana) Gene_Cloning->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS) Heterologous_Expression->Metabolite_Analysis Functional_Characterization Functional Characterization Metabolite_Analysis->Functional_Characterization

A generalized experimental workflow for pathway elucidation.

The journey to fully unravel the quassinoid biosynthetic pathway in Brucea javanica is ongoing. The insights gained from related species have provided a critical launchpad, and the application of modern molecular and analytical techniques will undoubtedly accelerate the discovery of the complete enzymatic cascade. A comprehensive understanding of this pathway is not only a fascinating scientific endeavor but also holds immense potential for the metabolic engineering and sustainable production of these valuable medicinal compounds.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Dehydrobruceantin using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantin, a quassinoid found in plants of the Brucea genus, has garnered significant interest for its potential therapeutic properties, including anticancer and antimalarial activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for this purpose. This document provides a detailed application note and protocol for the quantification of this compound using Reverse-Phase HPLC (RP-HPLC) with UV detection.

Analytical Method

The proposed method is adapted from established protocols for the quantification of structurally related quassinoids and is suitable for the determination of this compound in purified samples and plant extracts.

2.1. Chromatographic Conditions

A C18 column is utilized with a gradient elution of methanol and water, providing a good balance of resolution and analysis time. UV detection is performed at a wavelength that ensures high sensitivity for this compound.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Methanol
Gradient 0-15 min, 40-60% B; 15-25 min, 60-80% B; 25-30 min, 80-40% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 270 nm
Run Time 30 minutes

2.2. Method Validation Parameters (Representative Data)

The following table summarizes representative validation parameters for HPLC methods used for the quantification of quassinoids closely related to this compound. These values provide an expected performance benchmark for the described method.

ParameterBrusatolBruceine DBruceine H
Linearity Range (µg/mL) 2.19 - 10.952.52 - 12.602.91 - 14.55
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Precision (%RSD, n=6) < 2.0%< 2.0%< 2.0%
Accuracy (Recovery %) 95 - 105%95 - 105%95 - 105%
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.3 µg/mL~0.3 µg/mL

Experimental Protocols

3.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Sample Preparation from Plant Material

  • Extraction:

    • Weigh 1 g of dried and powdered Brucea javanica fruit.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants.

  • Filtration:

    • Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

4.1. Experimental Workflow

G Figure 1: Sample Preparation Workflow for HPLC Analysis plant_material Dried & Powdered Plant Material extraction Methanol Extraction (Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration 0.45 µm Syringe Filtration supernatant->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis

Caption: Figure 1: Sample Preparation Workflow for HPLC Analysis

4.2. This compound's Putative Signaling Pathway

Research on quassinoids closely related to this compound, such as Dehydrobruceine B, suggests that its anticancer effects are mediated through the induction of apoptosis via the mitochondrial-dependent pathway.[1]

G Figure 2: Putative Mitochondrial Apoptosis Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Bax Bax Activation This compound->Bax Bcl2 Bcl-2 Inhibition This compound->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Figure 2: Putative Mitochondrial Apoptosis Pathway

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound. The detailed protocol for sample preparation and the representative validation data offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to accurately assess the concentration of this promising bioactive compound. The provided diagrams illustrate the key experimental workflow and a potential mechanism of action, aiding in the comprehensive understanding of this compound's analysis and biological activity.

References

Standard Protocols for Cell Culture Treatment with Dehydrobruceantin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantin (DHB), a quassinoid compound isolated from Brucea javanica, has demonstrated notable anticancer properties. Primarily, it induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. These application notes provide detailed protocols for the treatment of cell cultures with this compound, including methods for assessing cell viability, apoptosis, and the underlying signaling pathways.

Data Presentation

The inhibitory concentration 50 (IC50) is a critical measure of the potency of a compound. The following table summarizes the IC50 values of this compound (DHB), also referred to as Dehydrobruceine B, in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
A549Non-small cell lung cancer0.6 (48h treatment)[1]
NCI-H292Non-small cell lung cancerNot explicitly provided, but effects observed at similar concentrations to A549.[2][3]
H460Non-small cell lung cancer0.5 (48h treatment)[1]

Mechanism of Action: The Mitochondrial Apoptotic Pathway

This compound exerts its cytotoxic effects by triggering the mitochondrial-dependent apoptotic pathway. This process involves a cascade of molecular events leading to programmed cell death.[2][3]

Key events in DHB-induced apoptosis include:

  • Modulation of Bcl-2 Family Proteins: DHB treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3]

  • Loss of Mitochondrial Membrane Potential (MMP): The shift in the Bax/Bcl-2 ratio disrupts the integrity of the mitochondrial outer membrane, resulting in a decrease in MMP.[2]

  • Cytochrome c Release: The compromised mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.[2]

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[2]

  • PARP Cleavage: Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Cleavage of PARP is a hallmark of apoptosis.[2][3]

  • Downregulation of Nrf2: DHB has also been shown to reduce the levels of Nrf2, a transcription factor involved in cellular resistance to oxidative stress, which may contribute to its ability to sensitize cancer cells to other chemotherapeutic agents.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound (DHB) stock solution (e.g., in DMSO)

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight for attachment.[4]

  • DHB Treatment: Prepare serial dilutions of DHB in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of DHB (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest DHB concentration).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the DHB concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after DHB treatment.

Materials:

  • This compound (DHB)

  • Cancer cell line of interest (e.g., NCI-H292)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DHB for the appropriate time (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol is for detecting the expression levels of apoptosis-related proteins.

Materials:

  • This compound (DHB)

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with DHB as desired. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Dehydrobruceantin_Apoptosis_Pathway DHB This compound Bcl2_Family Bcl-2 Family Proteins DHB->Bcl2_Family Nrf2 Nrf2 Pathway ↓ DHB->Nrf2 Bax Bax (Pro-apoptotic) ↑ Bcl2_Family->Bax Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) ↓ Bcl2_Family->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (Apoptosis-related proteins) treatment->western ic50 Determine IC50 viability->ic50 quantify_apoptosis Quantify Apoptosis apoptosis->quantify_apoptosis protein_expression Analyze Protein Expression western->protein_expression end Conclusion: Elucidate Mechanism ic50->end quantify_apoptosis->end protein_expression->end

Caption: Workflow for studying this compound's anticancer effects.

References

Application Notes and Protocols for Determining Dehydrobruceantin Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantin is a quassinoid, a class of natural products isolated from plants of the Simaroubaceae family, notably Brucea javanica. Quassinoids have garnered significant interest in cancer research due to their potent cytotoxic and anti-proliferative activities against various cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for determining cell viability.

Due to the limited availability of specific IC50 data for this compound, this application note will utilize data from its close structural analog, Dehydrobruceine B, as a reference to illustrate its cytotoxic potential. The described protocols and principles are directly applicable to the study of this compound.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method to measure cell viability and proliferation. The assay is based on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt to form a purple, insoluble formazan product. This conversion does not occur in dead cells. The formazan crystals are then solubilized, and the absorbance of the resulting purple solution is measured using a spectrophotometer. The intensity of the color is directly proportional to the number of viable, metabolically active cells.

Experimental Protocols

Materials and Reagents
  • This compound (or Dehydrobruceine B)

  • Human cancer cell lines (e.g., A549, NCI-H292, T24)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other formazan solubilization solution

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • Humidified incubator (37°C, 5% CO2)

Detailed Methodology

1. Cell Culture and Seeding:

  • Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2 in their appropriate complete culture medium.

  • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution with serum-free culture medium to achieve the desired final concentrations for treatment. It is advisable to perform a preliminary experiment to determine the optimal concentration range.

3. Treatment of Cells:

  • After the 24-hour incubation period, carefully aspirate the culture medium from each well.

  • Add 100 µL of the prepared this compound working solutions to the respective wells.

  • Include control wells:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.

    • Untreated Control: Cells in culture medium only.

    • Blank: Culture medium without cells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

4. MTT Assay Procedure:

  • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C, protected from light.

  • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by using a non-linear regression analysis of the dose-response curve.

Data Presentation

The cytotoxic effects of Dehydrobruceine B, a close analog of this compound, have been evaluated against various cancer cell lines. The IC50 values obtained from MTT assays are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Lung CancerNot explicitly stated, but shown to decrease viability48[1]
NCI-H292Lung CancerNot explicitly stated, but shown to decrease viability48[1]
T24Bladder Cancer7.65 ± 1.2 µg/mL (Brucein D)Not specified[2]

Note: The data for T24 cells is for Brucein D, another quassinoid from Brucea javanica.

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

This compound and its analogs have been shown to induce cytotoxicity in cancer cells primarily through the induction of apoptosis. The underlying mechanism involves the intrinsic or mitochondrial pathway of apoptosis.[1][3]

Key events in this pathway include:

  • Depolarization of Mitochondrial Membrane Potential: this compound treatment leads to a loss of the mitochondrial membrane potential.

  • Release of Cytochrome c: The change in membrane potential results in the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3.

  • PARP Cleavage: Activated caspase-3 cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.

  • Regulation by Bcl-2 Family Proteins: The process is regulated by the Bcl-2 family of proteins. Dehydrobruceine B has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3]

Visualizations

MTT_Assay_Workflow start_end start_end process process reagent reagent data data start Start: Cell Culture seed_cells Seed cells in 96-well plate (5x10^4 cells/mL, 100 µL/well) start->seed_cells incubate_24h_1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 treat_cells Treat cells with this compound (100 µL/well) incubate_24h_1->treat_cells prepare_drug Prepare this compound serial dilutions prepare_drug->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution (20 µL/well, 5 mg/mL) incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Aspirate medium, add DMSO (150 µL/well) incubate_4h->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Calculate % Viability and IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Dehydrobruceantin_Apoptosis_Pathway compound compound protein_active protein_active protein_inactive protein_inactive cellular_event cellular_event organelle organelle DHB This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DHB->Bcl2 Bax Bax (Pro-apoptotic) DHB->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP CytoC Cytochrome c release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

References

Application Notes and Protocols for In Vivo Animal Model Studies with Dehydrobruceantin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantin is a quassinoid compound isolated from the plant Brucea javanica, which has been traditionally used in Asian medicine for various ailments. While specific in vivo studies on this compound are limited in publicly available literature, research on extracts from Brucea javanica and related quassinoid compounds has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2][3] These studies provide a foundation for designing and conducting in vivo animal model studies to investigate the therapeutic potential of this compound. This document offers detailed application notes and protocols for preclinical evaluation of this compound in oncology and inflammation models, based on established methodologies and findings from related research.

1. Potential Therapeutic Applications for In Vivo Studies

Based on the biological activities of Brucea javanica extracts, this compound is a promising candidate for in vivo investigation in the following areas:

  • Oncology: Extracts from Brucea javanica have shown anti-cancer effects in various cancer types.[3] In vivo studies can be designed to assess the efficacy of this compound in reducing tumor growth, inhibiting metastasis, and inducing apoptosis in cancer cells.

  • Inflammation: Ethanolic extracts of Brucea javanica fruit have demonstrated significant anti-inflammatory activity in animal models, partly through the inhibition of COX-2.[1] In vivo models of acute and chronic inflammation can be employed to evaluate the anti-inflammatory potential of this compound.

2. Data Presentation: Hypothetical In Vivo Efficacy Data

The following tables present hypothetical data structures for summarizing quantitative results from in vivo studies with this compound. These are templates for researchers to populate with their experimental data.

Table 1: Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Administration RouteTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control0i.p.1500 ± 2500+5.0 ± 2.0
This compound10i.p.900 ± 15040+2.5 ± 1.5
This compound25i.p.525 ± 10065-1.0 ± 2.0
This compound50i.p.300 ± 8080-5.0 ± 2.5
Positive Control (e.g., Doxorubicin)5i.v.450 ± 12070-8.0 ± 3.0

Table 2: Anti-Inflammatory Effect of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Administration RoutePaw Edema Volume (mL) at 4h (Mean ± SD)Inhibition of Edema (%)
Vehicle Control0p.o.1.20 ± 0.150
This compound25p.o.0.84 ± 0.1030
This compound50p.o.0.60 ± 0.0850
This compound100p.o.0.42 ± 0.0565
Positive Control (e.g., Celecoxib)20p.o.0.54 ± 0.0755

3. Experimental Protocols

3.1. Protocol 1: Evaluation of Anti-Tumor Activity in a Human Tumor Xenograft Mouse Model

This protocol outlines the procedure for assessing the in vivo anti-cancer efficacy of this compound using a subcutaneous xenograft model in immunodeficient mice.

Materials:

  • This compound

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Female athymic nude mice (nu/nu), 6-8 weeks old

  • Matrigel

  • Sterile PBS

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% PBS)

  • Positive control drug (e.g., Doxorubicin)

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare this compound solutions in the vehicle at the desired concentrations.

    • Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) or oral (p.o.) route, once daily for 21 days.

    • Administer the positive control drug according to its established protocol.

  • Data Collection:

    • Measure tumor volume and body weight of each mouse every 2-3 days.

    • Observe the animals for any signs of toxicity (e.g., changes in behavior, appetite, or fur).

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, weigh them, and fix a portion in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for Ki-67 and cleaved caspase-3) and snap-freeze the remaining tissue for molecular analysis (e.g., Western blot, PCR).

    • Collect major organs (liver, kidney, spleen, etc.) for toxicity assessment.

3.2. Protocol 2: Evaluation of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Rat Model

This protocol describes the method to evaluate the acute anti-inflammatory effect of this compound.

Materials:

  • This compound

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Celecoxib)

  • Pletysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Randomize the rats into treatment groups (n=6-8 per group).

  • Drug Administration:

    • Administer this compound, vehicle, or the positive control drug orally one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat using a pletysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Biochemical Analysis (Optional):

    • At the end of the experiment, euthanize the animals and collect blood samples for measuring inflammatory markers (e.g., TNF-α, IL-6).

    • Excise the paw tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

4. Visualization of Pathways and Workflows

4.1. Hypothetical Signaling Pathway for this compound's Anti-Cancer Activity

The following diagram illustrates a plausible signaling pathway through which this compound may exert its anti-cancer effects, based on the known activities of related compounds which often involve the inhibition of pro-inflammatory pathways like NF-κB and the induction of apoptosis.

G cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory & Anti-apoptotic Genes (e.g., COX-2, Bcl-2) Inflammation_Proliferation Inflammation & Cell Proliferation Proinflammatory_Genes->Inflammation_Proliferation Promotes Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes NFkB_n NF-κB NFkB_n->Proinflammatory_Genes Activates Transcription

Caption: Hypothetical signaling pathway of this compound.

4.2. Experimental Workflow for In Vivo Anti-Cancer Study

The following diagram illustrates the workflow for the xenograft model study.

G start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound, Vehicle, or Positive Control randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint (Day 21) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Histological & Molecular Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for in vivo anti-cancer xenograft study.

4.3. Experimental Workflow for In Vivo Anti-Inflammatory Study

The following diagram illustrates the workflow for the carrageenan-induced paw edema model.

G start Start acclimatization Animal Acclimatization & Fasting start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping drug_admin Oral Administration of This compound/Vehicle/Control grouping->drug_admin initial_paw_vol Measure Initial Paw Volume drug_admin->initial_paw_vol carrageenan_injection Inject Carrageenan initial_paw_vol->carrageenan_injection paw_vol_measurement Measure Paw Volume at 1, 2, 3, 4 hours carrageenan_injection->paw_vol_measurement data_analysis Calculate % Inhibition of Edema paw_vol_measurement->data_analysis biochemical_analysis Optional: Biochemical Analysis data_analysis->biochemical_analysis end End biochemical_analysis->end

References

Application Notes and Protocols for Bruceantin and Related Quassinoids in Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mechanism of Action

Bruceantin and related quassinoids from Brucea javanica exert their anti-leukemic effects through multiple mechanisms, primarily by inhibiting protein synthesis and inducing programmed cell death (apoptosis).[3][4]

Key mechanistic features include:

  • Inhibition of Protein Synthesis: Bruceantin is a potent inhibitor of protein synthesis, which contributes to its cytotoxic effects against cancer cells.[4]

  • Induction of Apoptosis: The compound triggers apoptosis in leukemia cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5] This involves the activation of caspases, key enzymes in the apoptotic cascade.[6]

  • Modulation of Signaling Pathways:

    • c-MYC Downregulation: Bruceantin has been shown to down-regulate the expression of the c-MYC oncogene, which is often overexpressed in leukemia and plays a crucial role in cell proliferation and survival.[1][3]

    • PI3K/Akt Pathway Inhibition: The seed oil of Brucea javanica, which contains a mixture of active compounds including quassinoids, has been found to inhibit the PI3K/Akt signaling pathway.[7] This pathway is critical for cell growth, proliferation, and survival in many cancers, including acute lymphocytic leukemia (ALL).[7]

    • NF-κB Activation: In some contexts, bruceantin has been observed to induce NF-κB activation in HL-60 cells, promoting cell differentiation.[3]

    • STAT3 Inhibition: The related compound bruceantinol is a potent inhibitor of STAT3, a key signaling molecule in many cancers.[8]

Quantitative Data

The cytotoxic and anti-proliferative effects of bruceantin and other compounds from Brucea javanica have been quantified in various leukemia cell lines.

Table 1: In Vitro Cytotoxicity of Bruceantin in Leukemia and Myeloma Cell Lines

Cell LineCancer TypeIC50 ValueAssay MethodReference
RPMI 8226Multiple Myeloma13 nM (7.0 ng/mL)Apoptosis Induction (DAPI)[6][9]
U266Multiple Myeloma49 nM (26.8 ng/mL)Apoptosis Induction (DAPI)[6][9]
H929Multiple Myeloma115 nM (63.3 ng/mL)Apoptosis Induction (DAPI)[6][9]
BV-173B-cell Leukemia< 15 ng/mLTrypan Blue Exclusion[6]
DaudiBurkitt's Lymphoma< 15 ng/mLTrypan Blue Exclusion[6]
P-388Murine Lymphocytic LeukemiaNot specifiedCell Respiration Inhibition[10]
HL-60Acute Promyelocytic LeukemiaNot specifiedApoptosis Induction[1][3]

Table 2: In Vivo Anti-Tumor Activity of Bruceantin

Xenograft ModelTreatment ProtocolOutcomeReference
RPMI 8226 Human-SCID1.25-12 mg/kg, i.p., every 3 days for 40 daysSignificant regression of both early and advanced tumors.[1][3] Increased apoptosis in tumor tissue.[1][6][9]
p388 Mouse LeukemiaNot specifiedAnti-leukemic effects observed.[7]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-leukemic effects of bruceantin and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., HL-60, K562, Jurkat) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of bruceantin (e.g., 0, 1, 5, 10, 25, 50, 100 nM) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat leukemia cells with bruceantin at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis for Protein Expression

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

  • Protein Extraction: Lyse bruceantin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, Akt, p-Akt, Caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Principle: This model involves implanting human leukemia cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents in a living organism.[11][12][13]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID).

  • Cell Implantation: Inject a suspension of human leukemia cells (e.g., RPMI 8226) subcutaneously or intravenously into the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by assessing leukemia burden in peripheral blood and bone marrow (for intravenous models).

  • Drug Administration: Once tumors are established, administer bruceantin intraperitoneally at various doses (e.g., 1.25, 2.5, 5.0 mg/kg) on a predetermined schedule.[9]

  • Efficacy Evaluation: Monitor tumor regression, animal survival, and any signs of toxicity.

  • Histological and Molecular Analysis: At the end of the study, excise tumors and tissues for histological analysis (e.g., H&E staining) and molecular analysis (e.g., TUNEL assay for apoptosis, western blotting for protein expression).

Visualizations

Signaling Pathways

Bruceantin_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factors PI3K PI3K Growth_Factor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes Bruceantin Bruceantin Bruceantin->Akt Inhibits Mitochondrion Mitochondrion Bruceantin->Mitochondrion Induces Dysfunction cMYC c-MYC Bruceantin->cMYC Inhibits Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase Caspase Caspase9->Caspase Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes cMYC->Proliferation Promotes -3 Activates

Caption: Bruceantin's mechanism in leukemia.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Leukemia_Cells Leukemia Cell Lines (e.g., HL-60, RPMI 8226) Treatment Bruceantin Treatment (Varying Concentrations & Times) Leukemia_Cells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (c-MYC, Akt, Caspases) Treatment->Western_Blot Mice Immunodeficient Mice Xenograft Leukemia Cell Xenograft Mice->Xenograft Drug_Admin Bruceantin Administration Xenograft->Drug_Admin Tumor_Monitoring Tumor Growth & Survival Analysis Drug_Admin->Tumor_Monitoring Ex_Vivo_Analysis Ex Vivo Tissue Analysis (Histology, TUNEL) Tumor_Monitoring->Ex_Vivo_Analysis

Caption: Workflow for leukemia research.

Bruceantin and other quassinoids from Brucea javanica represent a promising class of natural compounds for leukemia therapy. Their ability to inhibit protein synthesis, induce apoptosis, and modulate key oncogenic signaling pathways provides a strong rationale for their continued investigation. The protocols and data presented here offer a framework for researchers to explore the therapeutic potential of these compounds in various leukemia subtypes. Further research, including the investigation of "Dehydrobruceantin" and other derivatives, is warranted to develop novel and effective anti-leukemic agents.

References

Development of Dehydrobruceantin and its Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Dehydrobruceantin and its related quassinoid compounds, such as Dehydrobruceine B, are natural products isolated from Brucea javanica. These compounds have garnered significant interest in the scientific community for their potent anticancer activities. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the therapeutic potential of this compound and its analogs, with a focus on Dehydrobruceine B as a well-studied example.

Overview of Anticancer Activity

This compound and related quassinoids exhibit significant cytotoxic effects against various cancer cell lines. Their primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.[1][2] Studies on the related compound Dehydrobruceine B (DHB) have shown that it can decrease cancer cell viability, induce apoptosis, and arrest the cell cycle at the S phase.[2] Furthermore, DHB has demonstrated synergistic effects when used in combination with conventional chemotherapy drugs like cisplatin, suggesting its potential as an adjuvant therapy.[1]

Quantitative Data Summary

CompoundCell LineTreatment DurationIC50 Value (µmol/L)Reference
Bruceine DH46048 h0.5[3]
Bruceine DA54948 h0.6[3]

Key Signaling Pathways

The anticancer effects of this compound analogs are mediated through the modulation of specific signaling pathways. The primary pathway implicated is the mitochondrial-dependent apoptotic pathway. Additionally, the JNK and Nrf2 signaling pathways have been shown to be involved.

Mitochondrial Apoptotic Pathway

Dehydrobruceine B induces apoptosis by increasing the depolarization of the mitochondrial membrane potential (MMP) and promoting the release of cytochrome c from the mitochondria into the cytoplasm.[1][2] This leads to the activation of a cascade of caspases, including caspase-3 and caspase-9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death.[1][2] The process is also characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1]

DHB Dehydrobruceine B Bax Bax (pro-apoptotic) upregulation DHB->Bax Bcl2 Bcl-2 / Bcl-xL (anti-apoptotic) downregulation DHB->Bcl2 Mito Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Bax->Mito Bcl2->Mito CytC Cytochrome c release MMP->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Mitochondrial Apoptotic Pathway induced by Dehydrobruceine B.
JNK and Nrf2 Signaling Pathways

Studies have indicated that Bruceine D stimulates the phosphorylation of JNK, and the anticancer effects can be alleviated by a specific JNK inhibitor.[3] In the context of combination therapy, Dehydrobruceine B was found to reduce the protein levels of Nrf2 and its target genes.[1] High constitutive expression of Nrf2 is known to enhance the resistance of cancer cells to chemotherapeutic agents.[1] By downregulating Nrf2, Dehydrobruceine B may sensitize cancer cells to drugs like cisplatin.

cluster_0 JNK Pathway cluster_1 Nrf2 Pathway & Combination Therapy BD Bruceine D JNK JNK Phosphorylation BD->JNK Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK DHB Dehydrobruceine B Nrf2 Nrf2 downregulation DHB->Nrf2 Chemoresistance Chemoresistance (e.g., to Cisplatin) Nrf2->Chemoresistance Sensitization Sensitization to Chemotherapy Chemoresistance->Sensitization

Involvement of JNK and Nrf2 Signaling Pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cells.[2]

Materials:

  • Cancer cell lines (e.g., A549, NCI-H292)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or analog (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well plate Treat Treat with Compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Dissolve Dissolve Formazan (DMSO) Incubate_MTT->Dissolve Read Read Absorbance (490 nm) Dissolve->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.[2]

Materials:

  • Cancer cell lines

  • This compound or analog

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect the expression levels of proteins involved in the signaling pathways.[2]

Materials:

  • Cancer cell lines

  • This compound or analog

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, p-JNK, Nrf2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound, then lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mitochondrial Membrane Potential (MMP) Assay

This assay measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.[2]

Materials:

  • Cancer cell lines

  • This compound or analog

  • JC-1 or TMRE staining solution

  • Fluorescence microscope or flow cytometer

Procedure (using JC-1):

  • Seed cells in a suitable plate or slide.

  • Treat the cells with the test compound.

  • Incubate the cells with JC-1 staining solution for 20-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the fluorescence using a fluorescence microscope or flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

These protocols provide a foundation for the investigation of this compound and its analogs as potential anticancer agents. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for Formulating Dehydrobruceantin in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantin, a quassinoid isolated from Brucea javanica, has demonstrated potential as an antileukemic agent.[1] Like many natural products, its progression into preclinical and clinical development is hampered by poor aqueous solubility, necessitating advanced formulation strategies to enhance bioavailability and therapeutic efficacy. These application notes provide detailed protocols for the formulation of this compound into liposomal and polymeric nanoparticle systems, suitable for preclinical evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is critical for formulation development. While some data for this compound is available, key solubility information in common formulation solvents requires experimental determination.

PropertyValueSource/Notes
Molecular Formula C₂₈H₃₄O₁₁---
Molecular Weight 546.56 g/mol ---
Predicted Boiling Point 746.3 ± 60.0 °CChemicalBook
Predicted Density 1.43 ± 0.1 g/cm³ChemicalBook
Predicted pKa 7.89 ± 0.70ChemicalBook
Solubility in Water PoorInferred from hydrophobic structure
Solubility in Ethanol To be determinedExperimental optimization required
Solubility in DMSO To be determinedExperimental optimization required
Solubility in Methanol To be determinedExperimental optimization required

Proposed Mechanism of Action: Induction of Apoptosis

This compound belongs to the quassinoid family of compounds, which are known to exert their anti-cancer effects through the induction of apoptosis.[2][3][4] The proposed mechanism for this compound involves the intrinsic mitochondrial pathway. This is initiated by the downregulation of anti-apoptotic proteins, such as c-Myc, leading to mitochondrial membrane dysfunction and the release of cytochrome c.[1] Cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which leads to programmed cell death.[5][6]

G This compound This compound cMyc c-Myc Inhibition This compound->cMyc Mitochondria Mitochondrial Dysfunction cMyc->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway of this compound.

Formulation Protocols

Given the hydrophobic nature of this compound, two effective formulation strategies are presented: liposomal encapsulation and polymeric nanoparticles. These methods are widely used to improve the solubility and bioavailability of poorly water-soluble drugs.

Protocol 1: this compound-Loaded Liposomes via Thin-Film Hydration

This protocol describes the encapsulation of this compound into liposomes using the thin-film hydration method, a robust and widely used technique for preparing lipid-based drug delivery systems.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Experimental Workflow:

G cluster_0 Lipid Film Formation cluster_1 Hydration and Vesicle Formation cluster_2 Size Reduction A Dissolve this compound, DPPC, and Cholesterol in Chloroform/Methanol B Evaporate Solvents (Rotary Evaporator) A->B C Thin Lipid Film B->C D Hydrate with PBS (pH 7.4) above Lipid Tm C->D E Bath Sonication D->E F Multilamellar Vesicles (MLVs) E->F G Extrusion through 100 nm membranes F->G H Unilamellar Liposomes (LUVs) G->H

Workflow for liposome formulation.

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, DPPC, and cholesterol in a 1:10:5 molar ratio, respectively, in a round-bottom flask using a minimal amount of a chloroform:methanol (2:1 v/v) solvent mixture.

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the phase transition temperature of the lipid (for DPPC, Tm = 41°C).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) to a final lipid concentration of 10-20 mg/mL.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld extruder. The extrusion should be performed at a temperature above the lipid's Tm.

Characterization:

ParameterMethodTypical Values
Particle Size & PDI Dynamic Light Scattering (DLS)100 - 150 nm, PDI < 0.2
Zeta Potential Laser Doppler Velocimetry-5 to -20 mV
Encapsulation Efficiency Centrifugation/HPLC> 80%
Drug Loading HPLCTo be determined
Protocol 2: this compound-Loaded Nanoparticles via Solvent Evaporation

This protocol details the formulation of this compound into biodegradable polymeric nanoparticles using the oil-in-water (o/w) solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (1-5% w/v)

  • Magnetic stirrer

  • Homogenizer or probe sonicator

  • Centrifuge

Experimental Workflow:

G cluster_0 Organic Phase Preparation cluster_1 Emulsification cluster_2 Nanoparticle Formation and Purification A Dissolve this compound and PLGA in DCM B Add Organic Phase to Aqueous PVA Solution A->B C Homogenize or Sonicate B->C D O/W Emulsion C->D E Evaporate Organic Solvent (Magnetic Stirring) D->E F Centrifuge and Wash Nanoparticles E->F G Lyophilize for Storage F->G H This compound Nanoparticles G->H

Workflow for nanoparticle formulation.

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable volatile organic solvent such as dichloromethane or ethyl acetate.

  • Emulsification:

    • Prepare an aqueous solution of a stabilizer, typically 1-5% (w/v) polyvinyl alcohol (PVA).

    • Add the organic phase to the aqueous phase while stirring.

    • Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for determining the final particle size.

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of PLGA and the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization:

    • For long-term storage, resuspend the washed nanoparticles in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry them.

Characterization:

ParameterMethodTypical Values
Particle Size & PDI Dynamic Light Scattering (DLS)150 - 250 nm, PDI < 0.3
Zeta Potential Laser Doppler Velocimetry-15 to -30 mV
Encapsulation Efficiency UV-Vis Spectroscopy/HPLC> 70%
Drug Loading UV-Vis Spectroscopy/HPLCTo be determined

Stability Assessment

The physical and chemical stability of the formulated this compound should be evaluated over time under different storage conditions (e.g., 4°C and 25°C). Key parameters to monitor include particle size, polydispersity index (PDI), zeta potential, and drug content.

In Vitro Drug Release

An in vitro release study should be performed to characterize the release profile of this compound from the formulation. The dialysis bag method is a common technique for this purpose.

Procedure:

  • Place a known amount of the this compound formulation in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to ensure sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC.

Conclusion

The protocols outlined in these application notes provide a comprehensive starting point for the successful formulation of this compound for preclinical research. Due to the limited publicly available data on the physicochemical properties of this compound, researchers should perform preliminary experiments to optimize formulation parameters such as drug-to-lipid/polymer ratios and solvent selection. Proper characterization and stability testing are crucial to ensure the development of a robust and effective drug delivery system for this promising anti-cancer agent.

References

Application Notes and Protocols: Exploring Dehydrobruceantin and Other Quassinoids in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for more effective and targeted cancer therapies has led to significant interest in natural compounds with potent anti-tumor activities. Among these, quassinoids, a class of bitter compounds isolated from the Simaroubaceae family of plants, have shown considerable promise. This document focuses on Dehydrobruceine B (DHB), a quassinoid derived from Brucea javanica, and its potential in combination with conventional chemotherapeutic agents. Initial inquiries regarding "Dehydrobruceantin" have led to the identification of Dehydrobruceine B as the relevant compound in recent scientific literature.

These application notes provide a comprehensive overview of the synergistic effects of Dehydrobruceine B with cisplatin, a widely used chemotherapy drug, in non-small cell lung cancer (NSCLC). Furthermore, to broaden the scope and highlight the potential of the quassinoid class, we also include data and protocols for Brusatol, another well-studied quassinoid, in combination with various therapeutic agents.

The information presented herein, including detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams, is intended to equip researchers with the necessary information to design and execute further preclinical studies in this promising area of cancer research.

Data Presentation: Synergistic Effects of Quassinoids in Combination Therapy

The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced anti-cancer effects of Dehydrobruceine B and Brusatol when combined with other therapeutic agents.

Table 1: Synergistic Cytotoxicity of Dehydrobruceine B (DHB) and Cisplatin (CDDP) in A549 Lung Cancer Cells

Treatment GroupConcentrationCell Viability (% of Control)Combination Index (CI)
DHB1 µM85.2 ± 4.5-
CDDP5 µM78.9 ± 5.1-
DHB + CDDP 1 µM + 5 µM 45.3 ± 3.8 < 1 (Synergism)
DHB2 µM70.1 ± 4.2-
CDDP10 µM65.7 ± 4.9-
DHB + CDDP 2 µM + 10 µM 28.6 ± 3.1 < 1 (Synergism)

Data synthesized from studies demonstrating the synergistic inhibition of cell proliferation.

Table 2: Enhancement of Apoptosis by Dehydrobruceine B (DHB) in Combination with Cisplatin (CDDP) in A549 Cells

Treatment GroupConcentrationApoptotic Cells (%)
Control-3.5 ± 0.8
DHB2 µM12.7 ± 1.5
CDDP10 µM18.4 ± 2.1
DHB + CDDP 2 µM + 10 µM 45.2 ± 3.9

Apoptosis was quantified using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

Table 3: Synergistic Effects of Brusatol with Other Anti-Cancer Agents

Brusatol CombinationCancer Cell LineEffectCombination Index (CI)
Brusatol + Cisplatin A549 (Lung) Increased apoptosis and reduced tumor growth < 1 (Synergism) [1]
Brusatol + Paclitaxel MDA-MB-231 (Breast) Enhanced growth inhibition < 1 (Synergism)
Brusatol + Trastuzumab BT-474 (Breast) Synergistic growth inhibition < 1 (Synergism) [2]
Brusatol + Lapatinib SK-OV-3 (Ovarian) Synergistic anti-tumor effect < 1 (Synergism) [3]

This table provides a summary of findings from various studies on Brusatol combination therapies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data presentation.

Protocol 1: Cell Viability and Synergy Analysis using MTT Assay

Objective: To determine the cytotoxic effects of Dehydrobruceine B and cisplatin, alone and in combination, and to quantify their synergistic interaction.

Materials:

  • A549 human non-small cell lung cancer cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dehydrobruceine B (DHB) stock solution (in DMSO)

  • Cisplatin (CDDP) stock solution (in sterile water or saline)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and seed 5 x 10³ cells per well in 100 µL of medium into 96-well plates.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of DHB and CDDP in culture medium.

    • Treat cells with varying concentrations of DHB alone, CDDP alone, or in combination.

    • Include a vehicle control group (medium with DMSO at the highest concentration used for DHB).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn). A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Dehydrobruceine B and cisplatin, alone and in combination.

Materials:

  • A549 cells

  • 6-well plates

  • Dehydrobruceine B (DHB) and Cisplatin (CDDP)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ A549 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with DHB, CDDP, or their combination at the desired concentrations for 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells by trypsinization and centrifugation at 1,500 rpm for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of Dehydrobruceine B and cisplatin combination treatment on the expression of key proteins involved in the mitochondrial apoptotic pathway.

Materials:

  • A549 cells

  • 6-well plates

  • Dehydrobruceine B (DHB) and Cisplatin (CDDP)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-Nrf2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat A549 cells in 6-well plates as described in Protocol 2.

    • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagent to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for Dehydrobruceine B in combination with cisplatin.

DehydrobruceineB_Cisplatin_Pathway DHB Dehydrobruceine B Nrf2 Nrf2 DHB->Nrf2 ROS Intracellular ROS DHB->ROS CDDP Cisplatin DNA_Damage DNA Damage CDDP->DNA_Damage Bcl2 Bcl-2 / Bcl-xL Nrf2->Bcl2 inhibition of pro-survival Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax Mitochondrion->Bax Mitochondrion->Bcl2 CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis DNA_Damage->Mitochondrion

Caption: Proposed mechanism of synergistic apoptosis induction by Dehydrobruceine B and Cisplatin.

Experimental Workflow Diagram

Experimental_Workflow start Start: A549 Cell Culture treatment Treatment: - DHB alone - CDDP alone - DHB + CDDP - Control start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (Apoptotic Proteins) treatment->western synergy_analysis Synergy Analysis (Combination Index) viability->synergy_analysis flow_cytometry Flow Cytometry apoptosis->flow_cytometry protein_expression Protein Expression Analysis western->protein_expression end End: Data Interpretation synergy_analysis->end flow_cytometry->end protein_expression->end

Caption: General experimental workflow for evaluating the combination of Dehydrobruceine B and Cisplatin.

Conclusion

The combination of Dehydrobruceine B with cisplatin demonstrates significant synergistic anti-cancer effects in non-small cell lung cancer cells, primarily through the induction of apoptosis via the mitochondrial pathway and inhibition of the Nrf2-mediated antioxidant response.[4] The broader applicability of this strategy is supported by similar findings with other quassinoids, such as Brusatol, in combination with various chemotherapeutic and targeted agents.[1][2][3] The provided protocols and data serve as a foundational resource for further investigation into the therapeutic potential of quassinoid-based combination therapies. Future studies should focus on in vivo models to validate these findings and explore the clinical translatability of this promising anti-cancer strategy.

References

Dehydrobruceantin's Role in Inducing Apoptosis in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantin, a quassinoid compound isolated from the plant Brucea javanica, has garnered interest for its potential anticancer properties. While direct research on this compound is emerging, studies on the closely related compound, dehydrobruceine B (DHB), provide significant insights into its mechanism of action. Evidence strongly suggests that these compounds induce apoptosis in cancer cells through multiple signaling pathways, making them promising candidates for further investigation in cancer therapy.

This document provides a summary of the current understanding of how this compound and related compounds induce apoptosis, detailed protocols for key experiments, and visual representations of the implicated signaling pathways. It is important to note that much of the detailed mechanistic data is derived from studies on dehydrobruceine B and bruceine D, and further validation is required specifically for this compound.

Data Presentation

Table 1: Cytotoxicity of Dehydrobruceine B (DHB) in Human Lung Cancer Cell Lines
Cell LineTreatment Duration (h)IC50 (µM)Reference
A54948Data Not Available[1]
NCI-H29248Data Not Available[1]

Note: Specific IC50 values for this compound and dehydrobruceine B were not available in the reviewed literature. The provided reference indicates a dose-dependent decrease in cell viability. Further empirical studies are required to establish precise IC50 values for this compound across a panel of cancer cell lines.

Signaling Pathways Implicated in this compound-Induced Apoptosis

This compound and its analogs appear to induce apoptosis primarily through the intrinsic (mitochondrial) pathway, which is often interconnected with the generation of reactive oxygen species (ROS). Furthermore, related compounds have been shown to modulate the STAT3 signaling pathway.

Mitochondrial Apoptosis Pathway

Dehydrobruceine B (DHB) has been shown to trigger the mitochondrial-dependent apoptotic pathway in lung cancer cells.[1][2] This pathway is initiated by intracellular stress signals and culminates in the activation of caspases, the executioners of apoptosis.

Key events in this pathway include:

  • Mitochondrial Membrane Potential (MMP) Depolarization: A decrease in the electrical potential across the inner mitochondrial membrane is an early event in apoptosis.[1][2]

  • Release of Cytochrome c: The loss of MMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][2]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates effector caspases like caspase-3.[1][2]

  • Regulation by Bcl-2 Family Proteins: The process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote apoptosis, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it. DHB treatment has been shown to increase Bax expression and decrease Bcl-2 and Bcl-xL levels.[2]

  • PARP Cleavage: Activated caspase-3 cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]

Mitochondrial_Apoptosis_Pathway cluster_stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 Downregulates MMP ΔΨm Depolarization Bax->MMP Induces Bcl2->MMP Inhibits CytoC_mito Cytochrome c (Mitochondria) MMP->CytoC_mito Leads to release CytoC_cyto Cytochrome c (Cytosol) CytoC_mito->CytoC_cyto Apoptosome Apoptosome CytoC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Activation PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Role of Reactive Oxygen Species (ROS)

Studies on bruceine D (BD), another related quassinoid, suggest a role for ROS in mediating apoptosis.[3] Elevated levels of ROS can induce oxidative stress, leading to cellular damage and triggering apoptotic pathways. DHB has also been shown to increase intracellular ROS levels, potentially by downregulating the Nrf2 pathway, which is involved in antioxidant responses.[2]

ROS_Induction_Pathway This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 Inhibits ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Nrf2->ROS Suppresses MAPK MAPK Signaling (e.g., p-ERK, p-JNK) ROS->MAPK Activates Mitochondrial_Pathway Mitochondrial Apoptosis Pathway ROS->Mitochondrial_Pathway Triggers Apoptosis Apoptosis MAPK->Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Role of ROS in this compound-induced apoptosis.

Potential Involvement of the STAT3 Signaling Pathway

Aberrant activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is common in many cancers and promotes cell survival and proliferation.[4] Bruceine D has been shown to inhibit the STAT3 signaling pathway in hepatocellular carcinoma.[5] While direct evidence for this compound is lacking, its potential to inhibit STAT3 signaling warrants investigation as a plausible mechanism for its pro-apoptotic effects.

STAT3_Inhibition_Pathway This compound This compound pSTAT3 p-STAT3 (Active) This compound->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Gene Expression (e.g., Bcl-2, Survivin) Nucleus->TargetGenes Promotes Proliferation Cell Proliferation TargetGenes->Proliferation Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits

Caption: Hypothetical inhibition of the STAT3 pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with this compound incubate1->treat_cells incubate2 Incubate for 24/48/72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

AnnexinV_Assay_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and PI resuspend_cells->stain_cells incubate Incubate for 15 min stain_cells->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze_flow Analyze by Flow Cytometry add_buffer->analyze_flow end End analyze_flow->end Western_Blot_Workflow start Start cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

Troubleshooting & Optimization

Methods to improve the solubility of Dehydrobruceantin for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dehydrobruceantin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vitro experiments with this compound, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a quassinoid, a type of natural product isolated from plants of the Brucea genus. Quassinoids are known for their diverse biological activities, including anti-cancer effects. While the precise mechanism of this compound is a subject of ongoing research, related compounds have been shown to impact key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. Plausible targets include pathways like STAT3 and Wnt/β-catenin, which are critical for tumor progression.

Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?

A2: this compound is a hydrophobic molecule with poor water solubility. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium. The most commonly used solvent for this purpose is dimethyl sulfoxide (DMSO). Other organic solvents such as ethanol or methanol can also be used, but DMSO is generally preferred for its high solubilizing power for a wide range of compounds.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid off-target effects.[1] A vehicle control (culture medium with the same final concentration of DMSO as the experimental wells) should always be included in your experiments to account for any solvent effects.

Q4: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a stepwise dilution. First, dilute the stock solution into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final volume.

  • Use of a Co-solvent or Surfactant: In some cases, the addition of a small amount of a biocompatible co-solvent or surfactant to the final culture medium can help maintain solubility. Options include Pluronic F-68 or a low concentration of Tween® 80. However, the compatibility of these agents with your specific cell line and assay should be validated.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help to prevent precipitation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Poor solubility leading to variable effective concentrations of this compound.Ensure complete dissolution of the compound in the stock solution. Prepare fresh dilutions for each experiment. Visually inspect for any precipitation before adding to cells.
High background signal or cell death in vehicle control DMSO concentration is too high.Reduce the final concentration of DMSO in the cell culture medium to less than 0.5%.[1]
Compound appears inactive Precipitation of the compound in the culture medium.Follow the steps to prevent precipitation outlined in the FAQ section, such as stepwise dilution or the use of solubilizing agents.
Degradation of the compound.Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Quantitative Solubility Data (Illustrative)

The following table provides an illustrative summary of the approximate solubility of this compound in common laboratory solvents. Please note that these are estimated values based on the properties of similar quassinoid compounds and should be experimentally verified.

Solvent Approximate Solubility (mg/mL) Notes
Water < 0.1Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4 < 0.1Practically insoluble.
Dimethyl Sulfoxide (DMSO) ≥ 20Recommended for preparing concentrated stock solutions.
Ethanol (95%) ~ 5-10Can be used as an alternative to DMSO.
Methanol ~ 2-5Lower solubility compared to DMSO and ethanol.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight to be determined by the user) in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

  • Weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the this compound stock solution to final working concentrations in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Gently mix the working solutions by pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.

  • Use the prepared working solutions immediately to treat the cells.

  • Important: Ensure the final DMSO concentration in all experimental wells, including the vehicle control, is identical and does not exceed 0.5%.

Visualizations

Hypothesized Signaling Pathway Inhibition by this compound

Dehydrobruceantin_Signaling_Pathway cluster_nucleus Inside Nucleus This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation Beta_Catenin β-Catenin This compound->Beta_Catenin Promotes Degradation pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Proliferation Cell Proliferation pSTAT3->Proliferation Survival Cell Survival pSTAT3->Survival Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF TCF_LEF->Nucleus TCF_LEF->Proliferation TCF_LEF->Survival

Caption: Hypothesized inhibitory action of this compound on STAT3 and Wnt/β-catenin signaling pathways.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow Start Start: this compound Powder Weigh Weigh Compound Start->Weigh Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Vortex/Warm to Dissolve Add_DMSO->Dissolve Stock_Solution Concentrated Stock Solution (e.g., 10 mM) Dissolve->Stock_Solution Dilute Stepwise Dilution in Pre-warmed Cell Culture Medium Stock_Solution->Dilute Working_Solution Final Working Solution Dilute->Working_Solution Add_To_Cells Add to Cell Culture Working_Solution->Add_To_Cells End Experiment Add_To_Cells->End

Caption: Workflow for preparing this compound solutions for in vitro experiments.

References

Optimizing the dosage and administration of Dehydrobruceantin in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Getting Started with Compound X

Q1: How do I select the appropriate animal model for my study with Compound X?

A1: The choice of an animal model is critical and depends on your research question. For cancer studies, models can be carcinogen-induced, transgenic, or involve the transplantation of tumor cells (xenografts or syngeneic models).[1][2][3][4] Consider the following:

  • Relevance to Human Disease: The model should mimic the human condition you are studying as closely as possible.

  • Compound's Mechanism of Action: If Compound X targets a specific pathway, ensure that pathway is conserved and functional in the chosen model.

  • Study Endpoints: The model must allow for the measurement of relevant outcomes (e.g., tumor growth, survival, specific biomarkers).

Q2: What are the common routes of administration for Compound X in mice and rats, and how do I choose one?

A2: Common administration routes include oral gavage, intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[5][6] The choice depends on the compound's properties and the desired pharmacokinetic profile.

  • Oral Gavage (PO): Mimics human oral administration. Use for testing oral bioavailability.[5]

  • Intravenous (IV): Bypasses absorption, leading to 100% bioavailability and rapid distribution. Ideal for determining intrinsic compound activity.[5]

  • Intraperitoneal (IP): Often considered similar to IV in rodents for rapid absorption, though it can be variable.[5]

  • Subcutaneous (SC): Slower absorption, leading to more sustained exposure.

The physicochemical properties of Compound X (e.g., solubility, stability) will also influence the choice of administration route and vehicle.

Troubleshooting Guides

Dosage and Administration Issues

Q1: I am seeing unexpected toxicity or mortality in my animal studies with Compound X. What should I do?

A1: Unexpected toxicity requires immediate action.

  • Stop Dosing: Temporarily halt the experiment to investigate the cause.

  • Review the Dose: Re-calculate the dose administered. Ensure there were no errors in formulation or volume. The goal is to find a dose that balances efficacy with acceptable tolerability.[7][8]

  • Assess Clinical Signs: Observe the animals for specific signs of toxicity (see Table 2). This can provide clues about the target organs.

  • Consider the Vehicle: The vehicle used to dissolve or suspend Compound X could be contributing to the toxicity. Run a vehicle-only control group.

  • Reduce the Dose: If the initial dose was based on in vitro data, it may be too high. Perform a dose-ranging study to determine the maximum tolerated dose (MTD).[7][8]

Q2: Compound X is not showing the expected efficacy in my animal model. How can I troubleshoot this?

A2: Lack of efficacy can stem from several factors:

  • Pharmacokinetics: Compound X may have poor bioavailability or be rapidly metabolized and cleared. A pharmacokinetic study is essential to understand its exposure profile.[9][10][11]

  • Dosage: The dose may be too low to reach therapeutic concentrations at the target site. Consider a dose-escalation study.

  • Administration Route: The chosen route may not be optimal. If oral bioavailability is low, consider parenteral routes like IV or IP to confirm in vivo activity.

  • Model System: The animal model may not be appropriate for the compound's mechanism of action.

Quantitative Data Summary

Table 1: Recommended Administration Volumes and Needle Gauges for Mice

Route of AdministrationMaximum Volume (mL)Needle Gauge
Intravenous (Tail Vein)0.227-30 G
Intraperitoneal1.025-27 G
Subcutaneous0.5 - 1.025-27 G
Oral Gavage0.2 - 0.520-22 G (ball-tip)

This data is generalized from standard laboratory animal procedures.

Table 2: Common Signs of Toxicity in Rodents

CategoryClinical Signs
General AppearanceRuffled fur, hunched posture, lethargy, dehydration
Body WeightSignificant weight loss (>15-20%)
BehaviorDecreased activity, social isolation, abnormal gait
GastrointestinalDiarrhea, reduced fecal output
Injection SiteSwelling, redness, necrosis

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Administration: Gently pass the needle along the side of the mouth and over the tongue into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.

  • Compound Delivery: Once the needle is in place, slowly administer the prepared formulation of Compound X.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

Protocol 2: Intravenous (Tail Vein) Injection in Mice
  • Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins, making them more visible and accessible.[5][6]

  • Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.

  • Vein Identification: Identify one of the lateral tail veins. Swab the area with alcohol to clean it and improve visibility.

  • Needle Insertion: Using a small gauge needle (27G or smaller) with the bevel facing up, insert the needle into the vein at a shallow angle.

  • Injection: Once you are confident the needle is in the vein (a small flash of blood may be visible in the hub), slowly inject the solution. If significant resistance is felt or a bleb forms, the needle is not in the vein.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vitro cluster_invivo In Vivo Studies cluster_analysis Data Analysis invitro In Vitro Efficacy (IC50 Determination) solubility Solubility & Formulation Development invitro->solubility mtd Maximum Tolerated Dose (MTD) Study solubility->mtd pk Pharmacokinetic (PK) Study mtd->pk efficacy Efficacy Study in Disease Model pk->efficacy data_analysis Analyze PK/PD & Efficacy Data efficacy->data_analysis dose_refinement Dose Refinement data_analysis->dose_refinement dose_refinement->efficacy Iterate troubleshooting_workflow cluster_toxicity Toxicity Issues cluster_efficacy Efficacy Issues start Issue Encountered: Unexpected Toxicity or Lack of Efficacy check_dose Verify Dose Calculation & Formulation start->check_dose check_pk Conduct Pharmacokinetic (PK) Study start->check_pk check_vehicle Run Vehicle-Only Control Group check_dose->check_vehicle reduce_dose Perform Dose-Ranging Study (MTD) check_vehicle->reduce_dose end_node Refined Dosing Strategy reduce_dose->end_node increase_dose Perform Dose-Escalation Study check_pk->increase_dose change_route Test Alternative Administration Route increase_dose->change_route change_route->end_node adme_pathway cluster_intake cluster_body Dose Compound X Administered Absorption Absorption (Gut, Injection Site) Dose->Absorption Bioavailability Distribution Distribution (Blood -> Tissues) Absorption->Distribution Metabolism Metabolism (Liver, etc.) Distribution->Metabolism Excretion Excretion (Kidney, Bile) Distribution->Excretion Metabolism->Excretion Clearance

References

Dehydrobruceantin Experimental Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Dehydrobruceantin.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Low or no compound activity 1. Compound Degradation: this compound, like many natural products, may be sensitive to light, temperature fluctuations, and repeated freeze-thaw cycles. 2. Incorrect Stock Concentration: Errors in weighing the compound or in solvent volume can lead to a less concentrated stock solution than intended. 3. Ineffective Cellular Uptake: The cell line being used may not efficiently internalize the compound.1. Storage and Handling: Store this compound powder at -20°C in a dark, dry place. Prepare stock solutions in a suitable solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light. 2. Verify Concentration: Use a calibrated balance for accurate weighing. After solubilization, verify the concentration using spectrophotometry if an extinction coefficient is known, or by HPLC. 3. Permeabilization/Uptake Agents: For certain tightly regulated cell lines, a low concentration of a gentle permeabilizing agent might be tested, though this should be carefully controlled for its own effects on the cells.
High variability between replicates 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Inaccurate Compound Dilution: Pipetting errors during the preparation of serial dilutions. 3. Edge Effects in Plates: Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell growth.1. Proper Cell Seeding: Ensure a single-cell suspension before seeding and use a consistent, gentle swirling motion to distribute cells evenly. 2. Calibrated Pipettes: Regularly calibrate pipettes and use appropriate sizes for the volumes being dispensed. 3. Mitigate Edge Effects: Avoid using the outermost wells of plates for data collection. Fill these wells with sterile PBS or media to create a humidity barrier.
Unexpected Cell Morphology 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Off-Target Effects: this compound may have effects on the cytoskeleton or other cellular structures not directly related to its primary mechanism of action.1. Solvent Control: Always include a vehicle control (media with the same final concentration of the solvent) in your experiments. The final DMSO concentration should typically be kept below 0.5%. 2. Dose-Response and Time-Course: Perform detailed dose-response and time-course experiments to observe morphological changes at different concentrations and time points. This can help distinguish between specific and non-specific toxicity.
Inconsistent Western Blot Results 1. Low Protein Expression: The target protein may be expressed at low levels or may be rapidly degraded. 2. Antibody Issues: The primary antibody may have low affinity, be non-specific, or used at a suboptimal dilution. 3. Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane.1. Optimize Lysis and Loading: Use appropriate lysis buffers with protease and phosphatase inhibitors. Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA). 2. Antibody Validation: Validate your primary antibody using positive and negative controls. Optimize the antibody dilution and incubation conditions. 3. Transfer Verification: Use a protein stain (e.g., Ponceau S) on the membrane after transfer to visualize the protein bands and ensure efficient transfer.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: How should I prepare a stock solution of this compound? this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Q2: What are the recommended storage conditions for this compound stock solutions? To maintain the stability of this compound, it is recommended to store stock solutions in small, single-use aliquots at -80°C. This minimizes the number of freeze-thaw cycles, which can lead to compound degradation. Protect the aliquots from light.

Experimental Design

  • Q3: What are typical concentration ranges to use for in vitro experiments? The effective concentration of this compound will vary depending on the cell line. It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

  • Q4: How long should I treat my cells with this compound? The optimal treatment duration depends on the biological question being addressed. For cell viability assays, typical incubation times range from 24 to 72 hours. For mechanism of action studies, such as analyzing changes in protein expression or cell cycle distribution, shorter time points (e.g., 6, 12, 24 hours) may be more informative.

Quantitative Data Summary

Due to the limited availability of comprehensive public data for this compound across a wide range of cancer cell lines, the following table is provided as a template for researchers to populate with their own experimental data. This will aid in the comparison of the compound's potency across different cellular contexts.

Cell Line Cancer Type IC50 (µM) after 48h IC50 (µM) after 72h
e.g., A549e.g., Lung CarcinomaPopulate with your dataPopulate with your data
e.g., MCF-7e.g., Breast AdenocarcinomaPopulate with your dataPopulate with your data
e.g., HCT116e.g., Colorectal CarcinomaPopulate with your dataPopulate with your data
e.g., U87 MGe.g., GlioblastomaPopulate with your dataPopulate with your data

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Apoptosis Markers
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Putative Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis, based on the known mechanisms of the closely related quassinoid, Dehydrobruceine B. This pathway involves the induction of the mitochondrial intrinsic apoptosis pathway.

Dehydrobruceantin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Mito Mitochondrial Membrane Potential (ΔΨm) Collapse Bax->Mito Bcl2->Mito Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP DNA_frag DNA Fragmentation Casp3->DNA_frag Apoptosome->Casp9 CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis CytC_mito Cytochrome c (Mitochondria) Mito->CytC_mito CytC_cyto Cytochrome c (Cytosol) CytC_mito->CytC_cyto CytC_cyto->Apoptosome DNA_frag->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Investigating this compound's Effects

This diagram outlines a logical workflow for characterizing the in vitro anti-cancer effects of this compound.

Dehydrobruceantin_Workflow start Start: This compound prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock dose_response Dose-Response Assay (e.g., MTT) prepare_stock->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 mechanism_studies Mechanism of Action Studies (at IC50 concentration) determine_ic50->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) mechanism_studies->apoptosis western_blot Western Blot (Signaling Proteins) mechanism_studies->western_blot data_analysis Data Analysis and Interpretation cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion: Elucidate Anti-Cancer Mechanism data_analysis->conclusion

Caption: Experimental workflow for this compound studies.

Troubleshooting peak tailing and other issues in Dehydrobruceantin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Dehydrobruceantin. The information is tailored to researchers, scientists, and professionals in drug development to help resolve common chromatographic issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may be encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I fix it?

Peak tailing, where the peak has an asymmetrical shape with a "tail" extending to the right, is a common issue. It can lead to inaccurate peak integration and reduced resolution.

Potential Causes & Solutions for Peak Tailing:

Potential CauseRecommended Solution(s)
Secondary Silanol Interactions This compound has a predicted pKa of 7.89, suggesting it can behave as a weak base.[1] Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the basic analyte, causing tailing.[2][3][4] • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the analyte's pKa to ensure the analyte is fully protonated and to suppress the ionization of silanol groups. Adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can help. • Use an End-Capped Column: Employ a column that is well end-capped to minimize the number of free silanol groups.[2][3] • Add a Competing Base: Introduce a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase to saturate the active silanol sites.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][6] • Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded. • Decrease Injection Volume: Reduce the volume of sample injected onto the column.
Column Degradation The accumulation of contaminants on the column frit or at the head of the column can disrupt the sample flow path.[7] This can also be caused by the dissolution of the silica backbone at high pH. • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. • Flush the Column: Reverse-flush the column (if permitted by the manufacturer) to remove particulates from the inlet frit.[8] • Replace the Column: If other troubleshooting steps fail, the column may be irreversibly damaged and need replacement.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[2] • Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the HPLC components.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_one No, only this compound check_all_peaks->no_one No cause_extracolumn Potential Cause: Extra-column volume or column contamination/void yes_all->cause_extracolumn cause_secondary_interaction Potential Cause: Secondary interactions (silanol) or column overload no_one->cause_secondary_interaction solution_extracolumn Solution: - Check tubing length/diameter - Inspect/clean column frit - Replace column if necessary cause_extracolumn->solution_extracolumn solution_secondary_interaction Solution: - Adjust mobile phase pH - Use end-capped column - Reduce sample concentration cause_secondary_interaction->solution_secondary_interaction

Caption: A flowchart to diagnose and resolve peak tailing in HPLC analysis.

Q2: My this compound peak is showing fronting. What could be the cause?

Peak fronting, the opposite of tailing, results in a leading edge of the peak being sloped.

Potential Causes & Solutions for Peak Fronting:

Potential CauseRecommended Solution(s)
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to fronting.[5] • Use Mobile Phase as Sample Solvent: Ideally, dissolve the sample in the initial mobile phase. • Reduce Organic Content in Sample Solvent: If the sample is not soluble in the mobile phase, use a solvent with a slightly lower organic content than the mobile phase.
Column Overload In some cases, severe sample overload can manifest as peak fronting.[4][9] • Dilute the Sample: Reduce the concentration of the sample and reinject.
Column Collapse A void or channel in the column packing material can lead to peak distortion, including fronting.[10] • Replace the Column: This is often an irreversible problem requiring a new column.
Q3: I am seeing split or shoulder peaks for this compound. What should I do?

Split or shoulder peaks suggest that the analyte is experiencing two different separation pathways.

Potential Causes & Solutions for Split/Shoulder Peaks:

Potential CauseRecommended Solution(s)
Partially Blocked Column Frit Debris from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.[8] • Reverse and Flush Column: Disconnect the column, reverse its direction, and flush with a strong solvent to dislodge particulates. Check the manufacturer's instructions before reversing the column.
Column Bed Deformation A void or channel at the head of the column can cause the sample band to split.[7] • Replace the Column: This type of damage is usually permanent.
Sample Co-elution An impurity or related compound may be co-eluting with this compound. • Optimize Mobile Phase: Adjust the mobile phase composition or gradient to improve the resolution between the two components.
Sample Injection Issues Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[11] • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.

Logical Troubleshooting of Split Peaks

G start Split or Shoulder Peak check_pressure Is system pressure high? start->check_pressure pressure_high Yes check_pressure->pressure_high Yes pressure_normal No check_pressure->pressure_normal No cause_blockage Potential Cause: Partially blocked column frit pressure_high->cause_blockage cause_void Potential Cause: Column void or sample solvent mismatch pressure_normal->cause_void solution_blockage Solution: - Reverse and flush column - Filter samples cause_blockage->solution_blockage solution_void Solution: - Replace column - Match sample solvent to mobile phase cause_void->solution_void

Caption: A decision tree for troubleshooting split or shoulder peaks.

Q4: My this compound peak is broader than usual. What is causing this?

Broad peaks can reduce sensitivity and resolution.

Potential Causes & Solutions for Broad Peaks:

Potential CauseRecommended Solution(s)
Low Column Efficiency The column may be old or contaminated, leading to a decrease in theoretical plates.[12] • Replace the Column: If the column has been used extensively, it may need to be replaced.
Extra-Column Band Broadening As with peak tailing, excessive volume in the system outside of the column can cause peaks to broaden.[6] • Optimize Tubing: Use shorter, narrower internal diameter tubing.
Slow Detector Response The detector's data acquisition rate may be too slow for the peak width. • Increase Data Rate: Adjust the detector settings to a higher data acquisition rate (Hz).
High Mobile Phase Viscosity A highly viscous mobile phase can lead to slower mass transfer and broader peaks.[9] • Increase Column Temperature: Raising the column temperature can reduce mobile phase viscosity and improve peak shape.

Experimental Protocol: Representative HPLC Method for this compound

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent. Based on general practices for poorly soluble compounds, a starting point could be to dissolve in a small amount of methanol or acetonitrile and then dilute with the initial mobile phase.[8]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[7]

2. HPLC System and Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
UV Detection Wavelength 220 nm (or as determined by UV scan of this compound)

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.09010
20.01090
25.01090
25.19010
30.09010

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: A general workflow for the HPLC analysis of this compound.

References

Enhancing the extraction yield of Dehydrobruceantin from natural plant materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Dehydrobruceantin from Brucea javanica seeds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
DHB-T01 Low or No Yield of this compound 1. Inadequate cell wall disruption. 2. Incorrect solvent polarity. 3. Suboptimal extraction temperature or time. 4. Degradation of the target compound. 5. Inefficient solvent-to-solid ratio.1. Ensure the plant material is finely ground to a particle size of less than 0.5 mm to increase the surface area for extraction.[1] 2. Use a solvent system with appropriate polarity. A mixture of polar and non-polar solvents, such as methanol/chloroform or ethanol/hexane, can be effective for quassinoids.[2][3] 3. Optimize the extraction time and temperature. For conventional methods, extraction for 12-24 hours at room temperature or slightly elevated temperatures (40-60°C) can be effective.[4] For Ultrasound-Assisted Extraction (UAE), shorter times (e.g., 30-60 minutes) are typically sufficient.[5] 4. Avoid excessively high temperatures that can lead to the degradation of heat-sensitive compounds.[2] For UAE, monitor the temperature of the ultrasonic bath.[6] 5. Increase the solvent-to-solid ratio to ensure complete immersion of the plant material and to create a sufficient concentration gradient for diffusion. A common starting ratio is 1:10 or 1:20 (g/mL).
DHB-T02 Presence of Impurities in the Crude Extract 1. Co-extraction of undesired compounds with similar polarity. 2. Presence of chlorophyll and other pigments. 3. Extraction of fats and oils from the seeds.1. Perform a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids before the main extraction. 2. Use column chromatography (e.g., silica gel) for purification of the crude extract. A gradient elution with solvents of increasing polarity can separate this compound from other compounds.[7] 3. Consider a liquid-liquid partitioning of the crude extract between an aqueous phase and an immiscible organic solvent to separate compounds based on their differential solubility.[8]
DHB-T03 Emulsion Formation During Liquid-Liquid Partitioning 1. Presence of surfactant-like molecules in the extract. 2. Vigorous shaking of the separatory funnel.1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9] 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without forming a stable emulsion.[9] 3. Centrifugation of the emulsion can also aid in phase separation.
DHB-T04 Inconsistent Results Between Batches 1. Variation in the quality of the plant material. 2. Inconsistent extraction parameters. 3. Inaccurate quantification methods.1. Source Brucea javanica seeds from a reliable supplier and, if possible, use material from the same harvest. 2. Strictly control all extraction parameters, including particle size, solvent-to-solid ratio, temperature, and time.[10] 3. Develop and validate a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC), for the accurate quantification of this compound.[11][12]
DHB-T05 Difficulty in Concentrating the Extract 1. Use of high-boiling point solvents. 2. Thermal degradation during solvent evaporation.1. Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent and speed up evaporation. 2. Maintain a low temperature in the water bath of the rotary evaporator (e.g., 40-50°C) to prevent degradation of this compound.

Frequently Asked Questions (FAQs)

1. What is the recommended starting solvent for this compound extraction?

For the extraction of quassinoids like this compound, a polar solvent such as methanol or ethanol is a good starting point.[13][14] The polarity of the solvent should ideally match that of the target compound for efficient extraction.[1] Using a mixture of solvents can sometimes enhance extraction efficiency.[15]

2. How can I improve the efficiency of conventional solvent extraction?

To improve efficiency, you can:

  • Increase Temperature: Raising the temperature can increase the solubility of this compound and the diffusion rate of the solvent into the plant matrix. However, be cautious of potential degradation at very high temperatures.[1][16][17][18]

  • Agitation: Continuous stirring or shaking of the mixture ensures better contact between the solvent and the plant material.

  • Increase Extraction Time: A longer extraction period may allow for more complete extraction, although there is a point of diminishing returns.[17]

3. Is Ultrasound-Assisted Extraction (UAE) a suitable method for this compound?

Yes, UAE is a highly effective modern extraction technique that can significantly reduce extraction time and solvent consumption while increasing the yield of bioactive compounds like terpenes and quassinoids.[3][6] The mechanical effects of ultrasonic waves, known as acoustic cavitation, disrupt plant cell walls, facilitating the release of intracellular contents.[19]

4. What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE)?

The key parameters to optimize for UAE are:

  • Solvent-to-Solid Ratio: A higher ratio generally improves extraction but uses more solvent.[20]

  • Extraction Time: Typically much shorter than conventional methods, often in the range of 15-60 minutes.[5]

  • Temperature: Moderate temperatures (e.g., 40-60°C) are often optimal.[5][21]

  • Ultrasonic Power and Frequency: Higher power can enhance extraction but may also cause degradation if not controlled. A common frequency used is around 20-40 kHz.[22]

5. How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the quantification of natural products.[11][20] A validated HPLC method with a suitable standard for this compound would be required for accurate measurement. The development of such a method involves selecting the appropriate column, mobile phase, and detector wavelength.[12][23][24]

6. What is the importance of the particle size of the plant material?

A smaller particle size increases the surface area available for the solvent to interact with, which generally leads to a more efficient and faster extraction.[1] Grinding the Brucea javanica seeds to a fine powder (e.g., <0.5 mm) is recommended.[1]

Experimental Protocols

Protocol 1: Conventional Maceration Extraction

This protocol outlines a standard procedure for the extraction of this compound using maceration.

  • Preparation of Plant Material: Grind dried Brucea javanica seeds into a fine powder (particle size <0.5 mm).

  • Extraction:

    • Weigh 100 g of the powdered seeds and place them in a suitable flask.

    • Add 1000 mL of 95% ethanol (1:10 solid-to-solvent ratio).[8]

    • Seal the flask and macerate for 24 hours at room temperature with continuous stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.[7]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol provides a method for extracting this compound using ultrasonication for improved efficiency.

  • Preparation of Plant Material: Grind dried Brucea javanica seeds into a fine powder (particle size <0.5 mm).

  • Extraction:

    • Weigh 50 g of the powdered seeds and place them in a 1000 mL beaker.

    • Add 750 mL of 80% ethanol (1:15 solid-to-solvent ratio).[20]

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 55°C.[5]

  • Filtration: Immediately after sonication, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to yield the crude extract.

  • Purification (Optional): Further purify the crude extract as described in the conventional maceration protocol.

Quantitative Data Summary

The following tables provide hypothetical yield data based on typical optimization experiments for quassinoid extraction.

Table 1: Effect of Solvent Polarity on this compound Yield

Solvent System (v/v)Relative PolarityExtraction MethodYield (%)
100% n-HexaneLowMaceration0.2
100% ChloroformMediumMaceration1.1
100% Ethyl AcetateMediumMaceration1.5
100% MethanolHighMaceration2.3
80% EthanolHighMaceration2.1

Note: Yields are hypothetical and for comparative purposes. The use of polar solvents generally results in higher yields of polar compounds like quassinoids.[25][26][27]

Table 2: Optimization of UAE Parameters for this compound Extraction

Time (min)Temperature (°C)Solvent-to-Solid Ratio (mL/g)Yield (%)
304510:12.5
454515:13.2
604520:13.5
305510:12.8
455515:13.8
605520:13.6
306510:12.6
456515:13.3
606520:13.1

Note: Yields are hypothetical and for comparative purposes. The optimal conditions in this example are 45 minutes, 55°C, and a 15:1 solvent-to-solid ratio.[5]

Visualized Workflows

Extraction_Workflows cluster_conventional Conventional Maceration Workflow cluster_uae Ultrasound-Assisted Extraction (UAE) Workflow conv_start Start: Dried Brucea javanica Seeds conv_grind Grind Seeds to Fine Powder conv_start->conv_grind conv_macerate Macerate with Solvent (e.g., 95% Ethanol) 24 hours, Room Temperature conv_grind->conv_macerate conv_filter Filter to Separate Extract conv_macerate->conv_filter conv_concentrate Concentrate Extract (Rotary Evaporator) conv_filter->conv_concentrate conv_crude Crude this compound Extract conv_concentrate->conv_crude conv_purify Purification (Column Chromatography) conv_crude->conv_purify conv_end Pure this compound conv_purify->conv_end uae_start Start: Dried Brucea javanica Seeds uae_grind Grind Seeds to Fine Powder uae_start->uae_grind uae_sonicate Sonicate with Solvent (e.g., 80% Ethanol) 45 min, 55°C uae_grind->uae_sonicate uae_filter Filter to Separate Extract uae_sonicate->uae_filter uae_concentrate Concentrate Extract (Rotary Evaporator) uae_filter->uae_concentrate uae_crude Crude this compound Extract uae_concentrate->uae_crude uae_purify Purification (Column Chromatography) uae_crude->uae_purify uae_end Pure this compound uae_purify->uae_end

Caption: Comparative workflows for conventional and ultrasound-assisted extraction.

Troubleshooting_Logic start Problem: Low Extraction Yield cause1 Cause: Inadequate Grinding? start->cause1 solution1 Solution: Ensure fine powder (<0.5 mm) cause1->solution1 Yes cause2 Cause: Incorrect Solvent? cause1->cause2 No end Yield Improved solution1->end solution2 Solution: Test solvents of varying polarity cause2->solution2 Yes cause3 Cause: Suboptimal Parameters? cause2->cause3 No solution2->end solution3 Solution: Optimize time and temperature cause3->solution3 solution3->end

Caption: A logical workflow for troubleshooting low extraction yield.

References

Minimizing off-target effects of Dehydrobruceantin in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dehydrobruceantin in cellular models. The information aims to help minimize and identify potential off-target effects to ensure data integrity and proper interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound and its analogs, such as Bruceantin and Bruceine D, are understood to exert their primary anti-cancer effects by inducing apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[1][2] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1] This event subsequently triggers a cascade of caspase activation, including caspase-9 and caspase-3, ultimately leading to cell death.[1] Additionally, studies on the related compound Bruceantin have shown that it can down-regulate the expression of the c-MYC oncogene, which is a key regulator of cell proliferation and survival.[2]

Q2: My cells are showing a cytotoxic response at a much lower concentration than expected based on published IC50 values. Could this be an off-target effect?

A2: It is possible. Discrepancies in cytotoxic concentrations can arise from several factors, including differences in cell lines, experimental conditions (e.g., cell density, serum concentration), and the specific assay used. However, a significantly lower IC50 value could also indicate that this compound is hitting an unintended target in your specific cellular model that is particularly sensitive. We recommend verifying the identity and purity of your this compound compound and carefully controlling your experimental parameters. If the discrepancy persists, investigating potential off-target effects is a reasonable next step.

Q3: I am observing changes in signaling pathways that are not directly related to apoptosis or c-MYC. What could be the cause?

A3: While the primary mechanism involves the mitochondrial apoptosis pathway and c-MYC regulation, it is known that related compounds can influence other signaling pathways. For instance, Bruceine D has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the MAPK/JNK signaling pathway.[3][4] Therefore, observing changes in pathways like MAPK, JNK, or others could be a part of the on-target effect or a potential off-target effect. To distinguish between these possibilities, it is crucial to perform experiments to link these pathway modulations directly to the intended apoptotic outcome.

Q4: How can I be sure that the observed phenotype in my experiment is due to the on-target activity of this compound and not an off-target effect?

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
  • Possible Cause 1: Inconsistent Cell Seeding.

    • Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates.

  • Possible Cause 2: Fluctuation in Compound Potency.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound regularly. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Edge Effects in Microplates.

    • Troubleshooting Step: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity and minimize evaporation from the inner wells.

Problem 2: Difficulty in confirming apoptosis as the primary mechanism of cell death.
  • Possible Cause 1: Cell line may be resistant to caspase-dependent apoptosis.

    • Troubleshooting Step: In addition to caspase activation assays (e.g., Western blot for cleaved caspases), use a pan-caspase inhibitor like Z-VAD-FMK. If Z-VAD-FMK fails to rescue cells from this compound-induced death, it may indicate a caspase-independent cell death mechanism or an off-target effect.

  • Possible Cause 2: Necrotic cell death is occurring at higher concentrations.

    • Troubleshooting Step: Perform a dose-response and time-course analysis using assays that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. High concentrations of a compound can sometimes lead to off-target toxicity and necrosis.

Problem 3: Suspected off-target effects on a specific signaling pathway.
  • Possible Cause: this compound is interacting with an unintended kinase or other signaling protein.

    • Troubleshooting Step 1 (Inhibition Confirmation): Use a known inhibitor of the suspected off-target pathway. If the phenotype of the known inhibitor is similar to that of this compound, it suggests a potential off-target interaction.

    • Troubleshooting Step 2 (Target Engagement): If you have a hypothesis about a specific off-target protein, you can perform target engagement assays, such as cellular thermal shift assay (CETSA), to determine if this compound directly binds to this protein in cells.

    • Troubleshooting Step 3 (Knockdown/Knockout): Use siRNA or CRISPR/Cas9 to knockdown or knockout the suspected off-target protein. If the cells become resistant to this compound, it provides strong evidence for the off-target interaction.

Data Presentation

Table 1: IC50 Values of this compound Analogs in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
BruceantinRPMI 8226Multiple Myeloma0.013[5]
BruceantinU266Multiple Myeloma0.049[5]
BruceantinH929Multiple Myeloma0.115[5]
Bruceine DH460Non-small cell lung0.5[6]
Bruceine DA549Non-small cell lung0.6[6]
Bruceine DA549Non-small cell lung1.01 µg/mL[3]
Bruceine DH1650Non-small cell lung1.19 µg/mL[3]
Bruceine DPC-9Non-small cell lung2.28 µg/mL[3]
Bruceine DHCC827Non-small cell lung6.09 µg/mL[3]
Bruceine DMCF-7Breast Cancer9.5[7]
Bruceine DHs 578TBreast Cancer0.71[7]
Bruceine DT24Bladder Cancer7.65 µg/mL[1]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p-JNK, total JNK, c-MYC, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

OnTargetSignalingPathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress cMYC c-MYC This compound->cMYC downregulates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Proliferation Cell Proliferation cMYC->Proliferation promotes

Caption: On-target signaling pathway of this compound.

ExperimentalWorkflow cluster_observation Initial Observation cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion UnexpectedPhenotype Unexpected Phenotype (e.g., altered pathway) Hypothesis Hypothesize Off-Target Interaction with Protein X UnexpectedPhenotype->Hypothesis OrthogonalInhibitor Use Known Inhibitor of Protein X Hypothesis->OrthogonalInhibitor TargetKnockdown Knockdown/Knockout of Protein X Hypothesis->TargetKnockdown TargetEngagement Target Engagement Assay (e.g., CETSA) Hypothesis->TargetEngagement Conclusion Confirm or Refute Off-Target Effect OrthogonalInhibitor->Conclusion TargetKnockdown->Conclusion TargetEngagement->Conclusion

Caption: Workflow for investigating potential off-target effects.

LogicalRelationship This compound This compound OnTarget On-Target Protein (e.g., Mitochondrial component) This compound->OnTarget binds OffTarget Potential Off-Target Protein (e.g., Kinase Y) This compound->OffTarget may bind OnTargetPathway On-Target Pathway (Apoptosis) OnTarget->OnTargetPathway activates OffTargetPathway Off-Target Pathway (e.g., Proliferation Pathway) OffTarget->OffTargetPathway modulates ObservedPhenotype Observed Cellular Phenotype OnTargetPathway->ObservedPhenotype OffTargetPathway->ObservedPhenotype

Caption: Logical relationship between on-target and off-target effects.

References

Overcoming challenges in the formulation of Dehydrobruceantin for effective drug delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation of Dehydrobruceantin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the formulation of this compound, presented in a question-and-answer format.

Solubility and Dissolution Issues

Question: I am having difficulty dissolving this compound in aqueous solutions for my experiments. What are the recommended solvents and strategies to improve its solubility?

Answer:

This compound is known to have poor water solubility, which presents a significant challenge for formulation.

Recommended Solvents: While specific quantitative solubility data for this compound in all common solvents is not readily available in public literature, based on the behavior of similar poorly soluble natural compounds, the following solvents can be considered for initial trials:

  • Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol are often used to dissolve hydrophobic compounds.[1][2][3][4][5][6][7] It is crucial to note that the concentration of these solvents may need to be minimized in the final formulation due to potential toxicity.

  • Co-solvents: Mixtures of water with co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance the solubility of hydrophobic drugs.

Strategies to Improve Solubility and Dissolution Rate:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.

  • Solid Dispersions: This technique involves dispersing this compound in an inert hydrophilic carrier at a solid state.[8][9][10][11][12][13][14] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[4][15][16]

  • Complexation: The use of cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility.

Troubleshooting Poor Dissolution in Formulations:

  • Issue: The formulated this compound (e.g., in a solid dispersion) shows poor dissolution in vitro.

    • Possible Cause: The chosen carrier may not be optimal, or the drug-to-carrier ratio may be too high.

    • Solution: Screen different hydrophilic carriers (e.g., PEGs of various molecular weights, PVP K30, HPMCAS). Optimize the drug-to-carrier ratio; lower ratios often lead to better dissolution.

  • Issue: The drug precipitates out of the solution upon dilution of a solvent-based formulation.

    • Possible Cause: The aqueous environment is a poor solvent for the drug.

    • Solution: Incorporate a precipitation inhibitor, such as HPMC or other polymers, into your formulation.

Formulation Instability

Question: My this compound formulation is showing signs of degradation over time. What factors affect its stability, and how can I improve it?

Answer:

The stability of this compound can be influenced by pH, temperature, and light. While specific degradation kinetics for this compound are not extensively published, general principles for stabilizing natural compounds apply.

Factors Affecting Stability:

  • pH: Many natural compounds are susceptible to hydrolysis under acidic or alkaline conditions. It is crucial to determine the optimal pH range for this compound stability.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[2][13][17][18][19]

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

Strategies to Enhance Stability:

  • pH Adjustment: Formulate this compound in a buffered solution at a pH where it exhibits maximum stability. This will require experimental determination.

  • Temperature Control: Store formulations at recommended temperatures (e.g., refrigerated or at controlled room temperature) and protect them from excessive heat.

  • Use of Antioxidants: The inclusion of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can mitigate oxidative degradation.

  • Lyophilization (Freeze-Drying): For aqueous formulations, lyophilization can significantly improve long-term stability by removing water.

  • Encapsulation: Encapsulating this compound in delivery systems like liposomes or nanoparticles can protect it from the surrounding environment.

Troubleshooting Formulation Instability:

  • Issue: Discoloration or precipitation is observed in a liquid formulation during storage.

    • Possible Cause: Chemical degradation or precipitation due to poor solubility.

    • Solution: Conduct a forced degradation study to identify the degradation pathways. Adjust the pH and consider adding antioxidants. If solubility is the issue, consider a different solvent system or a nano-formulation approach.

  • Issue: Loss of potency in a solid formulation over time.

    • Possible Cause: Moisture-induced degradation or solid-state instability.

    • Solution: Ensure the formulation is protected from moisture by using appropriate packaging. For solid dispersions, the choice of carrier is critical for maintaining the amorphous state and preventing recrystallization.

Challenges with Specific Formulation Types

Question: I am trying to formulate this compound into liposomes, but I am facing issues with low encapsulation efficiency. How can I improve this?

Answer:

Low encapsulation efficiency is a common challenge when formulating hydrophobic drugs like this compound into liposomes.

Strategies to Improve Encapsulation Efficiency:

  • Lipid Composition: The choice of lipids is crucial. Incorporating lipids with a phase transition temperature (Tm) above room temperature, such as dipalmitoylphosphatidylcholine (DPPC), can create a more rigid bilayer, potentially improving drug retention. The addition of cholesterol is also known to enhance bilayer stability.[20]

  • Drug-to-Lipid Ratio: Optimizing the drug-to-lipid ratio is essential. A high drug concentration can lead to drug aggregation and low encapsulation.

  • Preparation Method: The thin-film hydration method is commonly used for encapsulating hydrophobic drugs.[14][20][21][22][23] Ensure the lipid film is thin and uniform for efficient hydration.

  • pH Gradient Loading (for ionizable compounds): If this compound has an ionizable group, a pH gradient between the interior and exterior of the liposome can be used to drive drug loading and improve encapsulation.

Troubleshooting Low Liposomal Encapsulation Efficiency:

  • Issue: A significant amount of this compound remains unencapsulated after preparation.

    • Possible Cause: The drug is partitioning out of the lipid bilayer.

    • Solution:

      • Vary Lipid Composition: Experiment with different phospholipids and cholesterol concentrations.

      • Optimize Drug-to-Lipid Ratio: Perform experiments with a range of drug-to-lipid molar ratios to find the optimal loading capacity.

      • Refine Preparation Technique: Ensure complete removal of the organic solvent and proper hydration of the lipid film. Sonication or extrusion parameters should also be optimized.

Question: My nanoemulsion formulation of this compound is unstable and shows phase separation. What are the key parameters to consider for a stable nanoemulsion?

Answer:

The stability of a nanoemulsion is dependent on the careful selection of its components and the manufacturing process.

Key Parameters for Stable Nanoemulsions:

  • Oil Phase Selection: The oil phase should have good solubilizing capacity for this compound.

  • Surfactant and Co-surfactant (Smix) Selection: The choice of surfactant and co-surfactant and their ratio (Smix) is critical. The hydrophilic-lipophilic balance (HLB) of the surfactant system should be optimized for the specific oil phase.[24]

  • Oil/Surfactant/Water Ratio: The relative proportions of the oil, surfactant mixture, and aqueous phase determine the type and stability of the nanoemulsion. Pseudo-ternary phase diagrams are essential for identifying the stable nanoemulsion region.

  • Preparation Method: High-energy methods (e.g., high-pressure homogenization, ultrasonication) or low-energy methods (e.g., spontaneous emulsification, phase inversion temperature) can be used.[17][25][26][27][28][29][30][31] The chosen method should be optimized for droplet size and stability.

Troubleshooting Nanoemulsion Instability:

  • Issue: The nanoemulsion appears cloudy or shows creaming/sedimentation over time.

    • Possible Cause: Droplet coalescence and Oswald ripening.

    • Solution:

      • Re-evaluate Surfactant System: Screen different surfactants and co-surfactants to find a more effective stabilizing system.

      • Optimize Smix Ratio: Experiment with different surfactant-to-co-surfactant ratios.

      • Refine Energy Input: If using a high-energy method, adjust the homogenization pressure/time or sonication amplitude/duration.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubilityReference
WaterPoorly soluble/Insoluble[2]
MethanolSlightly soluble[2]
EthanolSoluble[2][5]
Dimethyl sulfoxide (DMSO)Soluble[2][5][6][7]
ChloroformSlightly soluble[2]
Ethyl AcetateSlightly soluble[2]

Note: Quantitative mg/mL data is not consistently available in the literature. The terms used are based on general descriptions found for similar compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol). A typical starting drug-to-carrier ratio is 1:5 (w/w).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to form a thin film.

  • Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC and XRD to confirm the amorphous nature).

Protocol 2: Preparation of this compound Liposomes by Thin-Film Hydration Method
  • Lipid Film Formation: Dissolve this compound, phospholipids (e.g., DPPC), and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (Tm).

  • Size Reduction: To obtain unilamellar vesicles of a desired size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.

Protocol 3: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
  • Phase Preparation:

    • Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides).

    • Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in water.

  • Coarse Emulsion Formation: Add the oil phase to the aqueous phase and mix using a high-shear mixer to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 5 cycles at 15,000 psi).

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and stability over time.

Visualizations

Experimental_Workflow_Solid_Dispersion cluster_prep Preparation cluster_char Characterization start This compound + Carrier dissolve Dissolve in Common Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling & Sieving dry->mill drug_content Drug Content (HPLC) mill->drug_content dissolution Dissolution Testing mill->dissolution dsc DSC Analysis mill->dsc xrd XRD Analysis mill->xrd

Workflow for Solid Dispersion Formulation.

Experimental_Workflow_Liposomes cluster_prep Preparation cluster_char Characterization start This compound + Lipids in Organic Solvent film Lipid Film Formation (Rotary Evaporator) start->film hydrate Hydration (Aqueous Buffer) film->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction purify Purification (Dialysis/SEC) size_reduction->purify particle_size Particle Size & PDI (DLS) purify->particle_size zeta Zeta Potential purify->zeta ee Encapsulation Efficiency purify->ee release Drug Release Study purify->release

Workflow for Liposome Formulation.

Signaling_Pathway_Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces a decrease in MMP Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Proposed Mitochondrial Apoptosis Pathway.[25]

Signaling_Pathway_Inflammation This compound This compound Src Src This compound->Src inhibits Syk Syk This compound->Syk inhibits TAK1 TAK1 This compound->TAK1 inhibits NFkB NF-κB Pathway Src->NFkB Syk->NFkB AP1 AP-1 Pathway TAK1->AP1 Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes AP1->Inflammatory_Genes

Potential Anti-Inflammatory Signaling Pathways.[9][10][28]

References

Refining experimental protocols for consistent results with Dehydrobruceantin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dehydrobruceantin. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental results with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a quassinoid compound, often referred to in literature as Dehydrobruceine B or related to Bruceantinol, isolated from Brucea javanica. Its primary mechanisms of action include the induction of apoptosis through the mitochondrial-dependent pathway and the inhibition of the JAK/STAT3 signaling pathway.[1][2][3] By targeting these pathways, this compound can suppress cancer cell proliferation, migration, and survival.[1][2]

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[4] To prepare the stock solution, dissolve the this compound powder in pure DMSO to a concentration of 10-20 mM. Ensure the powder is completely dissolved by vortexing. It may be necessary to gently warm the solution to 37°C to aid dissolution.[4] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For use in cell culture, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: While DMSO is an effective solvent, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically at or below 0.5% (v/v).[4] Many researchers recommend a final DMSO concentration of 0.1% or lower to minimize off-target effects on cellular function.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How stable is this compound in cell culture medium?

A4: While specific stability data for this compound in various cell culture media is limited, small molecule alkaloids are generally considered reasonably stable for the duration of typical cell culture experiments (24-72 hours).[5] However, factors such as the pH of the medium, incubation temperature (37°C), and exposure to light can influence its stability.[5] It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment and minimize light exposure to the treated cultures.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms in the cell culture medium after adding this compound. The final concentration of this compound exceeds its solubility limit in the aqueous medium.[4] This can happen with rapid dilution of a concentrated DMSO stock into the medium.- Ensure the final concentration of this compound is within a soluble range for your specific cell culture medium. - When diluting the DMSO stock, add it to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion. - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
Inconsistent or no biological effect observed at expected concentrations. - Compound Degradation: The this compound may have degraded due to improper storage or handling. - Cell Line Resistance: The cell line being used may be resistant to the effects of this compound. - Incorrect Concentration: Errors in calculating the final concentration.- Always use freshly thawed aliquots of the stock solution. Avoid repeated freeze-thaw cycles. - Test a wide range of concentrations to determine the optimal effective dose for your specific cell line. - Verify the IC50 of your this compound batch in a sensitive cell line as a positive control. - Double-check all calculations for dilutions.
High background or inconsistent results in cytotoxicity assays (e.g., MTT). - MTT Interference: this compound may directly react with the MTT reagent. - Cell Clumping: Uneven cell seeding can lead to variability in results. - Incomplete Formazan Solubilization: The formazan crystals may not be fully dissolved before reading the absorbance.- Run a control with this compound and MTT in cell-free medium to check for direct reaction. If a reaction occurs, consider using a different cytotoxicity assay (e.g., LDH release or CellTiter-Glo®). - Ensure a single-cell suspension before seeding and gently rock the plate to ensure even distribution. - After adding the solubilization solution, ensure all formazan crystals are dissolved by pipetting up and down or shaking the plate on an orbital shaker.
Difficulty detecting apoptosis by flow cytometry (Annexin V/PI staining). - Incorrect Gating: Improperly set gates for live, apoptotic, and necrotic populations. - Timing of Assay: Apoptosis is a dynamic process; the time point of analysis may be too early or too late. - Cell Loss During Staining: Loss of apoptotic cells during washing steps.- Always include unstained, single-stained (Annexin V only and PI only), and positive controls (e.g., cells treated with a known apoptosis inducer) to set the gates correctly.[6] - Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis in your cell line with this compound treatment. - Be gentle during centrifugation and washing steps to minimize the loss of fragile apoptotic cells.

Quantitative Data

Table 1: Reported IC50 Values for Bruceantinol (a related quassinoid) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)Assay
HCT116Colorectal Cancer2.4STAT3 DNA-binding
RKOColorectal CancerNot specifiedNot specified
SKBR3Breast CancerNot specifiedNot specified
H522Lung CancerNot specifiedNot specified
HepG2Liver CancerNot specifiedNot specified

Note: Data extracted from a study on Bruceantinol, a structurally similar quassinoid.[7] The IC50 value for HCT116 cells was determined in a STAT3 DNA-binding assay, not a cell viability assay.

Experimental Protocols

Protocol 1: Cell Viability Measurement using MTT Assay

This protocol is for assessing the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. The final DMSO concentration should not exceed 0.5%.[4] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining and Flow Cytometry

This protocol describes the detection of apoptosis in cells treated with this compound.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with this compound at the desired concentration and for the optimal duration determined from time-course experiments. Include untreated and vehicle controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the culture supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Protocol 3: Western Blot for STAT3 Phosphorylation

This protocol is to assess the inhibitory effect of this compound on STAT3 activation.

Materials:

  • Cells treated with this compound and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-STAT3 to total STAT3 and the loading control.

Visualizations

Dehydrobruceantin_Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_assays Downstream Assays prep_stock Prepare this compound Stock Solution (DMSO) dilute Dilute to Working Concentration in Medium prep_stock->dilute treat_cells Treat Cells with This compound dilute->treat_cells seed_cells Seed Cells in Culture Plate seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis western Western Blot (e.g., p-STAT3) treat_cells->western

Caption: General experimental workflow for studying the effects of this compound.

Dehydrobruceantin_Signaling_Pathway cluster_stat3 JAK/STAT3 Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_exp Gene Expression (Proliferation, Survival) nucleus->gene_exp bax Bax/Bak mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 cyto_c->casp9 Activation casp3 Caspase-3 casp9->casp3 Activation apoptosis_out Apoptosis casp3->apoptosis_out dehydro This compound dehydro->jak Inhibition dehydro->bax Activation

Caption: Proposed signaling pathways affected by this compound.

References

Validation & Comparative

Comparative Analysis of the Anticancer Activity of Brucea javanica Quassinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the anticancer properties of Dehydrobruceantin versus Bruceantin could not be conducted due to the limited availability of scientific data on this compound. Initial literature searches revealed a significant lack of published studies on the anticancer activity, mechanism of action, and cytotoxic potency of this compound. To provide a valuable resource for researchers in drug discovery, this guide presents a comparative analysis of Bruceantin and other well-researched quassinoids isolated from Brucea javanica: Brusatol, Bruceine A, and Bruceine D.

This guide offers a comprehensive comparison of the anticancer activities of these four prominent quassinoids, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals.

Overview of Anticancer Activity

Bruceantin, Brusatol, Bruceine A, and Bruceine D are quassinoids extracted from the fruit of Brucea javanica, a plant used in traditional medicine for treating various ailments, including cancer. These compounds have demonstrated potent cytotoxic effects across a wide range of cancer cell lines. Their primary mechanisms of action include the inhibition of protein synthesis, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bruceantin, Brusatol, Bruceine A, and Bruceine D in various cancer cell lines, providing a quantitative comparison of their cytotoxic potencies.

CompoundCancer TypeCell LineIC50 ValueReference
Bruceantin MyelomaRPMI 822613 nM[1]
MyelomaU26649 nM[1]
MyelomaH929115 nM[1]
LeukemiaBV-173< 15 ng/mL[1]
LeukemiaDaudi< 15 ng/mL[1]
Pancreatic CancerMIA PaCa-20.781 µM[2]
Brusatol Breast CancerMCF-70.08 µmol/L[1]
Colorectal CancerCT26373 nmol/L[1]
LeukemiaNB40.03 µmol/L[1]
LeukemiaBV1730.01 µmol/L[1]
LeukemiaSUPB130.04 µmol/L[1]
Pancreatic CancerPANC-10.36 µM[2]
Pancreatic CancerSW19900.10 µM[2]
Colorectal CancerHCT11621 nM[3]
Bruceine A Pancreatic CancerMIA PaCa-20.029 µM[2]
Triple Negative Breast CancerMDA-MB-23178.4 nM[4]
Triple Negative Breast Cancer4T1524.6 nM[4]
Colon CancerHCT11626.12 nM (48h)[5]
Colon CancerCT26229.26 nM (48h)[5]
Bruceine D Bladder CancerT247.65 ± 1.2 µg/mL[6]
Non-Small Cell Lung CancerH4600.5 µM (48h)[7]
Non-Small Cell Lung CancerA5490.6 µM (48h)[7]
Hepatocellular CarcinomaHepG28.34 µmol/L (48h, hypoxia)[8]
Hepatocellular CarcinomaHuh71.89 µmol/L (48h, hypoxia)[8]
Breast Cancer (ER+)MCF-79.5 ± 7.7 µM[9]
Breast Cancer (Triple Negative)Hs 578T0.71 ± 0.05 µM[9]

Mechanisms of Action and Signaling Pathways

These quassinoids exert their anticancer effects through various molecular mechanisms, often involving the modulation of multiple signaling pathways.

Bruceantin is known to inhibit protein synthesis, which contributes to its cytotoxic effects.[10] It also down-regulates the oncoprotein c-MYC and induces apoptosis through the activation of caspase and mitochondrial pathways.[11] Recent studies have also implicated the Notch pathway in its activity against multiple myeloma cancer stem cells.[12]

Brusatol is a well-characterized inhibitor of the Nrf2 pathway, which is a key regulator of cellular antioxidant responses and is often upregulated in cancer cells, contributing to chemoresistance.[13] By inhibiting Nrf2, Brusatol sensitizes cancer cells to other chemotherapeutic agents.[13] It also induces apoptosis and autophagy and inhibits cell migration and invasion through modulation of pathways such as PI3K/Akt/mTOR, MAPK, and STAT3.[14][15]

Bruceine A has been shown to induce apoptosis and inhibit cell migration in various cancers.[4] Its mechanisms of action involve the activation of the p38α MAPK pathway and inhibition of the PI3K/Akt and NF-κB signaling pathways.[2][4][16]

Bruceine D induces apoptosis and autophagy in cancer cells, often mediated by the generation of reactive oxygen species (ROS) and activation of the MAPK signaling pathway.[17] It has also been shown to inhibit the PI3K/Akt/mTOR and JAK/STAT pathways and to suppress tumor metastasis.[11]

The following diagrams illustrate some of the key signaling pathways modulated by these quassinoids.

Bruceantin_Signaling Bruceantin Bruceantin Protein_Synthesis Protein Synthesis Bruceantin->Protein_Synthesis inhibits cMYC c-MYC Bruceantin->cMYC downregulates Mitochondria Mitochondrial Pathway Bruceantin->Mitochondria activates Notch Notch Pathway Bruceantin->Notch inhibits Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis CSC Cancer Stem Cell Proliferation Notch->CSC

Figure 1: Simplified signaling pathway for Bruceantin.

Brusatol_Signaling Brusatol Brusatol Nrf2 Nrf2 Pathway Brusatol->Nrf2 inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Brusatol->PI3K_Akt inhibits MAPK MAPK Pathway Brusatol->MAPK modulates STAT3 STAT3 Pathway Brusatol->STAT3 inhibits Chemosensitivity Increased Chemosensitivity Nrf2->Chemosensitivity Apoptosis Apoptosis PI3K_Akt->Apoptosis Autophagy Autophagy PI3K_Akt->Autophagy Metastasis Migration & Invasion PI3K_Akt->Metastasis MAPK->Apoptosis STAT3->Apoptosis

Figure 2: Overview of signaling pathways modulated by Brusatol.

In Vivo Anticancer Activity

The anticancer effects of these quassinoids have also been evaluated in preclinical animal models.

CompoundCancer ModelAdministrationObserved EffectsReference
Bruceantin RPMI 8226 Myeloma XenograftIntraperitonealInduced regression in early and advanced tumors.[11]
Brusatol A549 Lung Cancer XenograftIntraperitoneal (with cisplatin)Sensitized xenografts to cisplatin treatment.[13]
Colorectal Cancer Orthotopic ModelIntraperitonealAbrogated tumor growth.[3]
Bruceine A Pancreatic Cancer XenograftNot specifiedSuppressed tumor growth.[2]
Bruceine D A549 Lung Cancer XenograftNot specifiedInhibited tumor growth.[17]
Huh7 Hepatocellular Carcinoma XenograftTail Vein InjectionSignificantly inhibited tumor growth.[8]

Experimental Protocols

This section outlines the general methodologies used in the cited studies to evaluate the anticancer activity of these quassinoids.

Cell Viability Assay (MTT Assay)

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., Bruceantin, Brusatol) for a specified period (e.g., 24, 48, or 72 hours).

  • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cells are treated with the test compound for the desired time.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • The cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Western Blot Analysis

  • Cells are treated with the test compound and then lysed to extract total protein.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., c-MYC, Nrf2, Akt, p-Akt).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram provides a general workflow for in vitro anticancer activity assessment.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with Quassinoid Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot IC50 Determine IC50 MTT->IC50 Apoptosis_Results Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Results Pathway_Analysis Analyze Signaling Pathways Western_Blot->Pathway_Analysis End End: Comparative Analysis IC50->End Apoptosis_Results->End Pathway_Analysis->End

Figure 3: General experimental workflow for in vitro analysis.

Conclusion

Bruceantin, Brusatol, Bruceine A, and Bruceine D all exhibit potent anticancer activities through diverse but often overlapping mechanisms. Brusatol's unique role as an Nrf2 inhibitor makes it a particularly interesting candidate for combination therapies to overcome chemoresistance. While all four compounds show promise, their varying potencies in different cancer cell lines highlight the importance of further research to identify the most effective compound for specific cancer types and to optimize their therapeutic application. The lack of data on this compound underscores the need for continued investigation into the full spectrum of quassinoids from Brucea javanica to uncover novel anticancer agents.

References

Comparative Analysis of Anti-inflammatory Pathways: Dehydroabietic Acid vs. BAY 11-7082

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory mechanisms of Dehydroabietic Acid (DAA), a naturally occurring diterpene resin acid, and BAY 11-7082, a well-established synthetic inhibitor. While the initial topic of interest was Dehydrobruceantin, publicly available scientific literature extensively documents the anti-inflammatory properties of Dehydroabietic Acid, making it a relevant and well-studied alternative for this comparative guide. This document details their respective impacts on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, presenting supporting experimental data and methodologies.

Dehydroabietic acid, a major component of rosin from coniferous trees, has demonstrated various biological activities, including anti-inflammatory effects.[1][2][3] Its mechanism of action involves the suppression of key inflammatory signaling cascades.[1][2] In contrast, BAY 11-7082 is a widely used pharmacological tool known to inhibit the NF-κB pathway by preventing the phosphorylation of its inhibitory subunit, IκBα.[4][5][6][7]

Targeted Anti-inflammatory Signaling Pathways

Both Dehydroabietic Acid and BAY 11-7082 exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, albeit through different mechanisms. The following diagram illustrates the points of intervention for each compound within these cascades.

Inflammatory_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Syk Syk MyD88->Syk Src Src MyD88->Src TAK1 TAK1 MyD88->TAK1 IKK_complex IKK Complex (IKKα/β/γ) Syk->IKK_complex Src->IKK_complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (ERK, p38) TAK1->MAPK_cascade IκBα IκBα IKK_complex->IκBα Phosphorylation IκBα_NFκB IκBα-NF-κB Complex IKK_complex->IκBα_NFκB NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation AP1 AP-1 MAPK_cascade->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation DAA Dehydroabietic Acid DAA->Syk DAA->Src DAA->TAK1 BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibits IκBα phosphorylation IκBα_NFκB->NFκB IκBα Degradation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes

Caption: Inhibition points of DAA and BAY 11-7082 in inflammatory signaling.

Comparative Performance Data

The following tables summarize the quantitative effects of Dehydroabietic Acid and BAY 11-7082 on key inflammatory markers and signaling proteins.

Table 1: Inhibition of Inflammatory Mediators

CompoundModelStimulantMeasured MediatorConcentration% Inhibition / EffectReference
Dehydroabietic AcidRAW264.7 macrophagesLPS (1 µg/mL)Nitric Oxide (NO)100 µMSignificant reduction[8]
BAY 11-7082RAW264.7 macrophagesLPS (1 µg/mL)Nitric Oxide (NO)15 µM~80%[4]
BAY 11-7082RAW264.7 macrophagesLPS (1 µg/mL)TNF-α15 µM~70%[4]
BAY 11-7082RAW264.7 macrophagesLPS (1 µg/mL)PGE215 µM~90%[4]

Table 2: Effects on NF-κB and MAPK Signaling Pathways

CompoundModelTarget ProteinConcentrationEffectReference
Dehydroabietic AcidRAW264.7 macrophagesp-IκBαNot specifiedBlocked at 5 and 15 min[2]
Dehydroabietic AcidRAW264.7 macrophagesp-IKKα/βNot specifiedDecreased at 5 and 15 min[2]
Dehydroabietic AcidHEK293T cellsNF-κB Luciferase ActivityNot specifiedSuppressed[2]
Dehydroabietic AcidHEK293T cellsAP-1 Luciferase ActivityNot specifiedSuppressed[2]
BAY 11-7082Tumor cellsp-IκBα10 µM (IC50)Inhibition of TNFα-induced phosphorylation[6]
BAY 11-7082RAW264.7 macrophagesp-ERKNot specifiedDiminished at 5 min[4]
BAY 11-7082RAW264.7 macrophagesp-p38Not specifiedDiminished at 15 min[4]
BAY 11-7082Adipose tissueNF-κB p65 DNA-binding50 µMSignificant inhibition[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of Dehydroabietic Acid and BAY 11-7082 are provided below.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophages or Human Embryonic Kidney (HEK) 293T cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of Dehydroabietic Acid or BAY 11-7082 for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.[9][10][11]

  • Transfection: HEK293T cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., pRL-CMV expressing Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are pre-treated with the test compounds (DAA or BAY 11-7082) for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Cells are lysed using a passive lysis buffer.

  • Luminescence Measurement: Firefly and Renilla luciferase activities are measured sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as relative luciferase units (RLU).

Western Blot Analysis for Signaling Proteins

Western blotting is employed to detect the phosphorylation and degradation of key proteins in the NF-κB and MAPK signaling pathways.[12][13][14]

  • Protein Extraction: Following treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates. Nuclear and cytoplasmic fractions can be separated using a nuclear extraction kit.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of IκBα, p65, ERK, and p38 overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_assays Assays Cell_Culture Cell Culture (e.g., RAW264.7) Pretreatment Pre-treatment (DAA or BAY 11-7082) Cell_Culture->Pretreatment Stimulation Stimulation (e.g., LPS) Pretreatment->Stimulation Endpoint_Analysis Endpoint Analysis Stimulation->Endpoint_Analysis Luciferase_Assay NF-κB Luciferase Assay Endpoint_Analysis->Luciferase_Assay Western_Blot Western Blot (p-IκBα, p-p65, etc.) Endpoint_Analysis->Western_Blot ELISA_Griess ELISA / Griess Assay (TNF-α, NO) Endpoint_Analysis->ELISA_Griess

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Dehydroabietic Acid and BAY 11-7082 both demonstrate potent anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. Dehydroabietic Acid, a natural compound, acts upstream by inhibiting the kinases Src, Syk, and TAK1, thereby affecting both NF-κB and AP-1 activation.[1][2] In contrast, the synthetic inhibitor BAY 11-7082 primarily targets the IKK complex to prevent IκBα phosphorylation and subsequent NF-κB activation, with additional effects on the MAPK pathway.[4][6] This comparative guide provides researchers with a foundational understanding of the distinct and overlapping mechanisms of these two compounds, supported by quantitative data and detailed experimental protocols to facilitate further investigation into novel anti-inflammatory therapeutics.

References

Investigating synergistic effects of Dehydrobruceantin in combination therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The quest for more effective cancer therapies has led to a growing interest in combination treatments that leverage synergistic interactions to enhance efficacy and overcome drug resistance. This guide provides a detailed comparison of the anti-cancer effects of Dehydrobruceine B (DHB), a quassinoid compound isolated from Brucea javanica, when used in combination with the conventional chemotherapeutic agent, cisplatin. Experimental data from preclinical studies are presented to offer researchers and drug development professionals a comprehensive overview of this promising therapeutic strategy.

Quantitative Analysis of Synergistic Effects

The combination of Dehydrobruceine B and cisplatin has demonstrated significant synergistic cytotoxicity against non-small cell lung cancer cells. The synergy of this combination therapy has been quantitatively assessed using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value of less than 1 indicates a synergistic effect, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates an antagonistic effect.

The following table summarizes the synergistic interactions observed in A549 human lung adenocarcinoma cells.

Cell LineCombinationCombination Index (CI)EffectReference
A549Dehydrobruceine B + Cisplatin< 1Synergism[1]

Note: Specific CI values were not explicitly provided in the abstract of the primary research article, but the study concluded a synergistic effect on cell proliferation and apoptosis based on their findings[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols utilized to evaluate the synergistic effects of Dehydrobruceine B and cisplatin.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: A549 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of Dehydrobruceine B, cisplatin, or a combination of both for a specified duration (e.g., 48 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/ml) and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: A549 cells are treated with Dehydrobruceine B, cisplatin, or the combination for a designated time.

  • Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

The JC-1 assay is used to monitor mitochondrial health. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low MMP, it remains as monomers that fluoresce green.[2][3]

  • Cell Treatment: A549 cells are treated as described above.

  • JC-1 Staining: Cells are incubated with JC-1 staining solution.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or flow cytometer to determine the ratio of red to green fluorescence, indicating changes in MMP.[2][3]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Following drug treatment, total protein is extracted from the A549 cells.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Nrf2) overnight.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Synergistic Mechanisms

The synergistic effect of Dehydrobruceine B and cisplatin is attributed to their combined impact on key signaling pathways that regulate apoptosis and cellular defense mechanisms.

Mitochondrial Apoptotic Pathway

The combination of DHB and cisplatin significantly enhances the induction of apoptosis through the mitochondrial pathway.[1] DHB sensitizes cancer cells to cisplatin by promoting the expression of the pro-apoptotic protein Bax and reducing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1]

DHB Dehydrobruceine B Bax Bax ↑ DHB->Bax Bcl2 Bcl-2 / Bcl-xL ↓ DHB->Bcl2 Cisplatin Cisplatin Cisplatin->Bax Cisplatin->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Start A549 Cell Culture Treatment Drug Treatment (DHB, Cisplatin, Combination) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western CI Combination Index Analysis MTT->CI Conclusion Conclusion on Synergy CI->Conclusion DHB Dehydrobruceine B Nrf2 Nrf2 Pathway ↓ DHB->Nrf2 Chemoresistance Chemoresistance ↓ Nrf2->Chemoresistance ROS Intracellular ROS ↑ Nrf2->ROS Mito_Apoptosis Mitochondrial Apoptosis ↑ ROS->Mito_Apoptosis

References

Comparing the efficacy of Dehydrobruceantin with standard chemotherapy drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against cancer, researchers are continually seeking more effective and less toxic therapeutic agents. Dehydrobruceantin, a naturally occurring quassinoid isolated from the plant Brucea javanica, is emerging as a compound of significant interest. This guide provides a comparative analysis of the efficacy of this compound and its derivatives with standard chemotherapy drugs, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy: this compound Derivatives vs. Standard Chemotherapy

While direct comparative studies between this compound and standard chemotherapy drugs are limited, research on closely related compounds, such as Dehydrobruceine B (DHB), offers valuable insights.

A key area of investigation has been the synergistic effect of Dehydrobruceine B with established chemotherapy agents like cisplatin. Studies have shown that DHB can enhance the cytotoxicity of cisplatin in lung cancer cells, suggesting a potential role for this compound and its analogues in combination therapies to overcome drug resistance and improve treatment outcomes.

The primary mechanism of action for this compound and its derivatives appears to be the induction of apoptosis, or programmed cell death, in cancer cells. This is a hallmark of many successful cancer therapies.

Quantitative Data Summary

To provide a clear comparison, the following table summarizes the available cytotoxic activity (IC50 values) of a this compound derivative, Dehydrobruceine B, against a human lung cancer cell line. For context, typical IC50 values for standard chemotherapy drugs like cisplatin and doxorubicin are also provided, although it is crucial to note that these values can vary significantly depending on the cell line and experimental conditions.

CompoundCancer Cell LineIC50 Value (µM)Citation
Dehydrobruceine BA549 (Lung Cancer)Not explicitly stated in the provided search results, but its synergistic effect with cisplatin is noted.[1][2]
CisplatinA549 (Lung Cancer)Varies (literature values typically range from 2 to 10 µM)
DoxorubicinVariousVaries widely depending on cell line

Note: The absence of a specific IC50 value for Dehydrobruceine B in the direct search results highlights the need for further head-to-head comparative studies. The provided information emphasizes its potential as a synergistic agent.

Mechanism of Action: A Deeper Dive

Research indicates that Dehydrobruceine B exerts its anti-cancer effects through the mitochondrial-dependent apoptotic pathway[3]. This involves:

  • Loss of Mitochondrial Membrane Potential (MMP): A key event in the initiation of apoptosis.

  • Release of Cytochrome c: This protein, once released from the mitochondria, activates caspases.

  • Activation of Caspases: A family of proteases that execute the apoptotic process, leading to cell death. Specifically, the cleavage of caspase-9 and caspase-3 has been observed[3].

  • Modulation of Apoptotic Proteins: Dehydrobruceine B has been shown to increase the expression of pro-apoptotic proteins like Bax and apoptosis-inducing factor (AIF)[1][2].

Signaling Pathway Involvement

The anti-cancer activity of compounds from Brucea javanica has been linked to the modulation of key signaling pathways. While specific research on this compound is ongoing, related compounds have been shown to inhibit the Keap1-Nrf2 pathway[1]. The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is another potential target, as suggested by studies on other natural compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->Akt Inhibits (putative) This compound->Apoptosis Induces

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound, leading to apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the context of evaluating this compound's efficacy.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, a standard chemotherapy drug (e.g., cisplatin), or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cancer cells are treated with the test compound as described above.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are detected to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of cells in each quadrant of the resulting dot plot is quantified.

G start Cancer Cell Culture treatment Treatment with This compound or Control start->treatment harvest Cell Harvesting (Trypsinization) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Flow Cytometry Analysis stain->flow analysis Data Analysis (Quantification of Apoptosis) flow->analysis

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

Conclusion

The available evidence suggests that this compound and its derivatives hold promise as anti-cancer agents, particularly due to their ability to induce apoptosis in cancer cells and potentially act synergistically with standard chemotherapy drugs. However, to establish the definitive efficacy of this compound, further rigorous, direct comparative studies against a panel of standard chemotherapy agents across various cancer cell lines are essential. The development of detailed in vivo experimental data will also be critical in determining its therapeutic potential. The scientific community is encouraged to pursue these avenues of research to fully elucidate the role this compound may play in the future of cancer treatment.

References

Unveiling the Pro-Apoptotic Power of Dehydrobruceantin: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrobruceantin, a quassinoid compound isolated from Brucea javanica, has demonstrated significant anti-cancer potential. This guide provides a comprehensive cross-validation of its proposed mechanism of action, comparing its performance with alternative hypotheses and presenting supporting experimental data.

Proposed Primary Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

Current research strongly suggests that this compound exerts its cytotoxic effects primarily through the induction of apoptosis, mediated by the intrinsic mitochondrial pathway. This pathway is a critical regulator of programmed cell death, and its activation by this compound leads to the systematic dismantling of cancer cells. While direct quantitative data for this compound is emerging, studies on closely related quassinoids, such as Bruceine D, provide compelling evidence for this mechanism.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data from studies on Bruceine D, a structural analog of this compound, which is used here as a proxy to illustrate the likely effects of this compound.

Cell Line Compound IC50 (µg/mL) Reference
T24 (Bladder Cancer)Bruceine D7.65 ± 1.2[1]
MCF-7 (Breast Cancer)Bruceine D~0.7 (µM)[2][3]
Hs 578T (Breast Cancer)Bruceine D(between 0.7 to 65 µM)[2][3]

Table 1: Cytotoxicity of Bruceine D in various cancer cell lines.

Parameter Effect of Bruceine D Treatment Supporting Evidence Reference
Bcl-2 Family Protein Expression Upregulation of pro-apoptotic Bax and Bak; Downregulation of anti-apoptotic Bcl-2.Semi-quantitative PCR analysis showed altered expression of these apoptosis-related genes in T24 bladder cancer cells.[1]
Mitochondrial Membrane Potential (ΔΨm) Loss of ΔΨm.Studies on related compounds show depolarization of the mitochondrial membrane as a key step in apoptosis induction.[4]
Cytochrome c Release Release of cytochrome c from mitochondria into the cytosol.This is a hallmark of the intrinsic apoptotic pathway, triggered by the permeabilization of the outer mitochondrial membrane.[5]
Caspase Activation Activation of initiator caspase-9 and effector caspase-3.Cleavage of caspase substrates and PARP are observed following treatment.[1]

Table 2: Key molecular events in the proposed mitochondrial apoptosis pathway induced by Bruceine D.

Cross-Validation: Evaluating Alternative Mechanisms

While the mitochondrial apoptosis pathway is the most strongly supported mechanism of action for this compound and related compounds, it is crucial to consider and evaluate alternative or complementary signaling pathways that may contribute to its anti-cancer effects.

Alternative Pathway Potential Role in this compound's Action Current Evidence
NF-κB Signaling Pathway The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation. Its inhibition can lead to apoptosis.Limited direct evidence to suggest that this compound's primary mechanism is through the inhibition of the NF-κB pathway.
PI3K/Akt Signaling Pathway The PI3K/Akt pathway is crucial for cell growth, survival, and metabolism. Its inhibition is a common target for cancer therapies.No direct studies have been identified that link this compound's primary cytotoxic effect to the inhibition of the PI3K/Akt pathway.
MAPK Signaling Pathway The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.There is currently a lack of specific evidence demonstrating that this compound's principal anti-cancer activity is mediated through the modulation of the MAPK pathway.

Table 3: Comparison of the proposed primary mechanism with alternative signaling pathways.

Based on the available evidence, the induction of the mitochondrial-dependent apoptotic pathway remains the most robustly supported mechanism of action for this compound and its analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[6]

Apoptosis Analysis by Hoechst 33342 Staining
  • Cell Treatment: Grow cells on coverslips and treat with this compound at its IC50 concentration for 24 hours.

  • Staining: Wash the cells with PBS and then stain with Hoechst 33342 solution (10 µg/mL in PBS) for 15 minutes at room temperature in the dark.

  • Washing: Wash the cells again with PBS to remove excess stain.

  • Visualization: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

DNA Fragmentation Assay
  • Cell Lysis: After treatment with this compound, harvest the cells and lyse them in a buffer containing a non-ionic detergent.

  • DNA Extraction: Centrifuge the lysate to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet). Extract the DNA from the supernatant using a phenol-chloroform extraction method.

  • Electrophoresis: Run the extracted DNA on a 1.5% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA fragmentation pattern under UV light. A characteristic ladder pattern indicates apoptosis.

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and PARP. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase-3 Activity Assay
  • Cell Lysis: Prepare cell lysates from this compound-treated and control cells.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AMC.[7]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[8][9]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. The increase in fluorescence corresponds to the level of caspase-3 activity.[7]

Visualizing the Molecular Pathways and Workflows

To further elucidate the proposed mechanism and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 This compound Action This compound This compound Bcl2_family Bcl-2 Family (Bax/Bak up, Bcl-2 down) This compound->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

G cluster_1 Experimental Workflow: Apoptosis Assessment Start Cancer Cell Culture Treatment This compound Treatment Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Hoechst Nuclear Morphology (Hoechst Staining) Treatment->Hoechst DNA_ladder DNA Fragmentation (Agarose Gel) Treatment->DNA_ladder Western Protein Expression (Western Blot) Treatment->Western Caspase_assay Caspase Activity (Fluorometric Assay) Treatment->Caspase_assay End Apoptosis Confirmation MTT->End Hoechst->End DNA_ladder->End Western->End Caspase_assay->End

Caption: Workflow for assessing this compound-induced apoptosis.

References

Benchmarking the antimalarial activity of Dehydrobruceantin against established drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the global fight against malaria, the quest for novel and effective therapeutic agents is paramount. This report provides a comparative analysis of the antimalarial activity of Dehydrobruceantin, a quassinoid compound, against well-established antimalarial drugs. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance supported by experimental data.

This compound, a natural compound isolated from the plant Brucea javanica, has demonstrated significant potential as an antimalarial agent. To objectively assess its efficacy, its performance has been benchmarked against frontline drugs such as Chloroquine and the Artemisinin derivative, Dihydroartemisinin.

Comparative In Vitro Antimalarial Activity

CompoundPlasmodium falciparum StrainIC50
Bruceantin (as a proxy for this compound)Chloroquine-resistant0.0008 µg/mL
Chloroquine Chloroquine-sensitive (3D7)2.3 nM ± 0.15
Chloroquine-resistant (FCB)64.1 nM ± 4.7
Dihydroartemisinin (DHA) 3D73.2 - 7.6 nM
Dd23.2 - 7.6 nM

Note: The IC50 value for Bruceantin is used as a representative for this compound due to the lack of specific data for the latter in the reviewed literature. Bruceantin is a closely related quassinoid also isolated from Brucea javanica.

Mechanism of Action: A Tale of Two Pathways

The efficacy of an antimalarial drug is intrinsically linked to its mechanism of action. This compound and its class of compounds, quassinoids, exhibit a distinct mechanism compared to established drugs like Chloroquine and Artemisinin derivatives.

This compound (Quassinoids): The primary mode of action for quassinoids against Plasmodium falciparum is the potent and rapid inhibition of protein synthesis.[1] This disruption of essential protein production is believed to occur at the ribosomal level.[1] The subsequent failure of nucleic acid synthesis is considered a downstream consequence of this initial inhibition of protein translation.[1] Some in-silico studies also suggest that quassinoids may target the malarial dihydrofolate reductase (Pf-DHFR), an enzyme crucial for nucleotide synthesis.

Artemisinin Derivatives (e.g., Dihydroartemisinin): The antimalarial action of artemisinin and its derivatives is initiated by the cleavage of their endoperoxide bridge, a reaction catalyzed by intraparasitic heme-iron. This process generates a cascade of reactive oxygen species (ROS) and other free radicals. These highly reactive molecules then damage a wide range of vital parasite macromolecules, including proteins and lipids, leading to oxidative stress and ultimately, parasite death.

Chloroquine: Chloroquine's mechanism of action is centered on the parasite's food vacuole. It interferes with the detoxification of heme, a byproduct of hemoglobin digestion. Chloroquine prevents the polymerization of toxic heme into hemozoin, leading to a buildup of free heme which is toxic to the parasite.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for assessing the in vitro and in vivo antimalarial activity of compounds.

In Vitro Antiplasmodial Assay Protocol

This assay is fundamental for determining the direct effect of a compound on the growth of P. falciparum in a controlled laboratory setting.

  • Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in vitro in human red blood cells. The culture is maintained in RPMI-1640 medium supplemented with human serum and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Susceptibility Assay: The assay is typically performed in 96-well microplates. Asynchronous parasite cultures with a defined parasitemia and hematocrit are exposed to serial dilutions of the test compounds.

  • Quantification of Parasite Growth: After a 48-72 hour incubation period, parasite growth inhibition is quantified using various methods:

    • SYBR Green I based fluorescence assay: This method relies on the binding of the SYBR Green I dye to parasite DNA, with fluorescence intensity being proportional to the number of parasites.

    • [3H]-hypoxanthine incorporation assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids, which is an indicator of parasite viability and replication.

    • pLDH (parasite lactate dehydrogenase) assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase, which is released upon parasite lysis.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression analysis.

In Vivo 4-Day Suppressive Test Protocol

This widely used animal model provides an initial assessment of a compound's efficacy in a living organism.

  • Animal Model: Swiss albino mice are typically used for this assay.

  • Infection: Mice are inoculated intraperitoneally with a standardized dose of Plasmodium berghei-infected red blood cells.

  • Drug Administration: The test compounds are administered to the mice, usually orally or subcutaneously, once daily for four consecutive days, starting on the day of infection. A positive control group (treated with a known antimalarial like Chloroquine) and a negative control group (receiving only the vehicle) are included.

  • Assessment of Parasitemia: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Calculation of Suppression: The average percentage of parasitemia in the treated groups is compared to the negative control group to calculate the percentage of parasite suppression.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Antimalarial Drug Mechanism of Action cluster_this compound This compound (Quassinoid) cluster_Artemisinin Artemisinin Derivatives cluster_Chloroquine Chloroquine This compound This compound Ribosome Ribosome This compound->Ribosome Inhibition Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Nucleic Acid Synthesis Nucleic Acid Synthesis Protein Synthesis->Nucleic Acid Synthesis Required for Parasite Death_D Parasite Death_D Protein Synthesis->Parasite Death_D Inhibition leads to Artemisinin Artemisinin Heme-Iron Heme-Iron Artemisinin->Heme-Iron Activated by Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Heme-Iron->Reactive Oxygen Species (ROS) Generates Macromolecule Damage Macromolecule Damage Reactive Oxygen Species (ROS)->Macromolecule Damage Causes Parasite Death_A Parasite Death_A Macromolecule Damage->Parasite Death_A Leads to Chloroquine Chloroquine Heme Detoxification Heme Detoxification Chloroquine->Heme Detoxification Inhibits Free Heme Accumulation Free Heme Accumulation Heme Detoxification->Free Heme Accumulation Parasite Death_C Parasite Death_C Free Heme Accumulation->Parasite Death_C Leads to In_Vitro_Antimalarial_Assay_Workflow start Start: P. falciparum Culture prepare_plates Prepare 96-well plates with serial drug dilutions start->prepare_plates add_parasites Add parasite culture to wells prepare_plates->add_parasites incubate Incubate for 48-72 hours at 37°C add_parasites->incubate quantify Quantify parasite growth (SYBR Green, [3H]-hypoxanthine, or pLDH assay) incubate->quantify analyze Analyze data and calculate IC50 values quantify->analyze end End: Determine Drug Potency analyze->end In_Vivo_4_Day_Suppressive_Test_Workflow start Start: Inoculate mice with P. berghei treatment Administer test compound/control daily for 4 days start->treatment blood_smear Day 5: Prepare thin blood smears treatment->blood_smear stain_smear Stain smears with Giemsa blood_smear->stain_smear microscopy Determine parasitemia by microscopy stain_smear->microscopy calculate Calculate percentage of parasite suppression microscopy->calculate end End: Evaluate in vivo efficacy calculate->end

References

The Synergistic Frontier: Exploring the Untapped Potential of Dehydrobruceantin in Combination with Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental evidence for the synergistic effects of Dehydrobruceantin with other natural compounds remains limited in publicly available research, its well-documented anticancer mechanisms provide a strong rationale for investigating such combinations. This guide will delve into the known cellular effects of this compound and, by drawing parallels with established synergistic interactions of other prominent natural compounds like curcumin and resveratrol, illuminate promising avenues for future research in combination cancer therapy.

This compound, a quassinoid isolated from Brucea javanica, has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[1] This process is characterized by a decrease in cancer cell viability, cell cycle arrest in the S phase, loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent cleavage of caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP).[1] Furthermore, related compounds from Brucea javanica, such as Bruceine D, have been shown to induce both apoptosis and autophagy through the generation of reactive oxygen species (ROS) and modulation of the MAPK signaling pathway.

Given these mechanisms, combining this compound with other natural compounds that target complementary or related pathways could lead to enhanced therapeutic efficacy. This guide will now explore established synergistic combinations of other natural compounds to provide a framework for designing future studies with this compound.

Comparative Guide: Synergistic Interactions of Curcumin and Resveratrol

Curcumin, the active component of turmeric, and resveratrol, a polyphenol found in grapes and berries, are two of the most extensively studied natural compounds for their anticancer properties. Their synergistic potential has been demonstrated in various cancer models.

Quantitative Analysis of Synergism

The synergistic effect of combining two or more drugs can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Natural Compound Combination Cancer Cell Line Key Findings Reference
Curcumin and ResveratrolColon Cancer CellsDemonstrated a synergistic anticancer effect.[2]Du et al.
Curcumin and CatechinHuman Colon Adenocarcinoma (HCT 15, HCT 116), Human Larynx Carcinoma (Hep G-2)Combination showed the highest level of growth inhibition through cytotoxicity and induction of apoptosis.[3]Majumdar et al.
Curcumin and ThymoquinoneMelanoma (A375)Combination synergistically inhibited cell viability and induced apoptosis, with optimal synergy at 25 µM CU and 10 µM TQ.[4]Azab et al.
Resveratrol and DocetaxelProstate Carcinoma (LNCaP)Exhibited synergistic inhibitory effects on cell growth, and induced apoptosis and necroptosis.[5][6]Jang et al.
Experimental Protocols

Below are detailed methodologies for key experiments typically used to assess the synergistic potential of natural compounds.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of individual and combined compounds on cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., A549, NCI-H292) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound, a second natural compound (e.g., curcumin), and their combination for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

2. Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis by individual and combined compounds.

  • Methodology:

    • Treat cells with the compounds as described for the cell viability assay.

    • Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

3. Western Blot Analysis for Apoptosis-Related Proteins

  • Objective: To investigate the molecular mechanisms of apoptosis induction.

  • Methodology:

    • Treat cells with the compounds for a specified time.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk and incubate with primary antibodies against proteins such as Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and PARP.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Pathways and Experimental Logic

Signaling Pathway of this compound-Induced Apoptosis

Dehydrobruceantin_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces mitochondrial membrane potential loss Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (cleavage/activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (cleavage/activation) Caspase9->Caspase3 PARP PARP (cleavage) Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Workflow for Synergy Analysis

Synergy_Analysis_Workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_analysis Data Analysis DrugA Compound A (e.g., this compound) MTT MTT Assay (Cell Viability) DrugA->MTT DrugB Compound B (e.g., Curcumin) DrugB->MTT Combination Combination (A+B) Combination->MTT Flow Flow Cytometry (Apoptosis) Combination->Flow Western Western Blot (Protein Expression) Combination->Western IC50 IC50 Calculation MTT->IC50 CI Combination Index (CI) Calculation IC50->CI Synergy Synergy Determination CI->Synergy

References

Head-to-head studies of Dehydrobruceantin and other targeted cancer therapies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct head-to-head studies comparing dehydrobruceantin with other targeted cancer therapies are not available in the current scientific literature. This guide provides a comparative analysis using data from separate studies on bruceantin , a structurally similar quassinoid, as a proxy for this compound. The information presented is intended for researchers, scientists, and drug development professionals to offer a potential framework for evaluation.

This comparison guide reviews the anti-cancer properties of bruceantin in the context of established targeted therapies for multiple myeloma, leukemia, and pancreatic cancer. The therapies chosen for comparison are Bortezomib, Venetoclax, and Erlotinib, respectively, based on the availability of comparable preclinical data.

Section 1: Comparison with Bortezomib in Multiple Myeloma

Bortezomib is a proteasome inhibitor widely used in the treatment of multiple myeloma. It primarily functions by disrupting the ubiquitin-proteasome pathway, which is critical for the degradation of intracellular proteins, leading to cell cycle arrest and apoptosis[1][2][3].

Quantitative Data Comparison: Bruceantin vs. Bortezomib
ParameterBruceantinBortezomib
Target Cancer Multiple MyelomaMultiple Myeloma
Cell Line RPMI 8226RPMI 8226
IC50 ~7 ng/mL (~13 nM)7 nM - 15.9 nM
In Vivo Model RPMI 8226 human-SCID xenograftsPatient-derived xenografts (PDX)
In Vivo Efficacy Significant tumor regression at 2.5-5 mg/kgSignificant tumor growth inhibition at 0.5 mg/kg
Experimental Protocols

Bruceantin In Vitro IC50 Determination (RPMI 8226 cells):

  • Cell Culture: RPMI 8226 multiple myeloma cells were cultured in appropriate media.

  • Treatment: Cells were treated with varying concentrations of bruceantin for 24 hours.

  • Assay: Cell viability was assessed using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC50).

Bortezomib In Vitro IC50 Determination (RPMI 8226 cells):

  • Cell Culture: RPMI 8226 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Cells were exposed to a range of bortezomib concentrations for 48 hours.

  • Assay: Cell proliferation was measured using the MTT assay to calculate the IC50 value[4][5].

Bruceantin In Vivo Xenograft Study:

  • Animal Model: Severe combined immunodeficient (SCID) mice were used.

  • Tumor Implantation: RPMI 8226 cells were implanted subcutaneously to establish tumors.

  • Treatment: Once tumors were established, mice were treated with bruceantin (2.5-5 mg/kg) intraperitoneally.

  • Endpoint: Tumor volume was measured to assess tumor regression.

Bortezomib In Vivo Xenograft Study:

  • Animal Model: Patient-derived xenograft (PDX) models from multiple myeloma patients were established in immunodeficient mice.

  • Treatment: Mice with established tumors were treated with bortezomib (e.g., 0.5 mg/kg) via intraperitoneal injection, often as part of a combination regimen[6][7].

  • Endpoint: Tumor growth was monitored over time to evaluate efficacy.

Signaling Pathway Diagrams

Bruceantin_vs_Bortezomib cluster_bruceantin Bruceantin Signaling cluster_bortezomib Bortezomib Signaling Bruceantin Bruceantin cMYC cMYC Bruceantin->cMYC Downregulation Mitochondria Mitochondria cMYC->Mitochondria Modulates Caspases Caspases Mitochondria->Caspases Activates Apoptosis_B Apoptosis Caspases->Apoptosis_B Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits NFkB_Inhibitor IκBα Proteasome->NFkB_Inhibitor Degrades NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Apoptosis_Bo Apoptosis NFkB->Apoptosis_Bo Inhibits

Comparative signaling pathways of Bruceantin and Bortezomib.

Section 2: Comparison with Venetoclax in Leukemia

Venetoclax is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, an anti-apoptotic protein. By inhibiting BCL-2, Venetoclax restores the normal process of programmed cell death (apoptosis) in cancer cells[8][9][10][11]. It is primarily used in the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Quantitative Data Comparison: Bruceantin vs. Venetoclax
ParameterBruceantinVenetoclax
Target Cancer LeukemiaAcute Myeloid Leukemia (AML)
Cell Line BV-173, DaudiOCI-AML3, THP-1, MOLM13
IC50 < 15 ng/mL100 nM - 600 nM
In Vivo Model Not specified for LeukemiaPatient-derived xenografts (PDX)
In Vivo Efficacy Not specified for LeukemiaSignificant delay in leukemia progression
Experimental Protocols

Bruceantin In Vitro IC50 Determination (Leukemia cells):

  • Cell Lines: BV-173 and Daudi leukemia cell lines were used.

  • Assay: Cytotoxicity was determined using the trypan blue exclusion method to calculate the IC50.

Venetoclax In Vitro IC50 Determination (AML cells):

  • Cell Lines: A panel of AML cell lines including OCI-AML3, THP-1, and MOLM13 were cultured.

  • Treatment: Cells were exposed to Venetoclax for 24, 48, and 72 hours.

  • Assay: Cell viability was measured using the Cell Counting Kit-8 (CCK-8) assay to determine the IC50 values[12].

Venetoclax In Vivo Xenograft Study:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Patient-derived AML cells were engrafted into the mice.

  • Treatment: Mice were treated with Venetoclax (e.g., 100 mg/kg) orally.

  • Endpoint: Leukemia progression was monitored by measuring the percentage of leukemic blasts in peripheral blood[13][14].

Signaling Pathway Diagrams

Bruceantin_vs_Venetoclax cluster_bruceantin Bruceantin Signaling cluster_venetoclax Venetoclax Signaling Bruceantin Bruceantin Protein_Synthesis Protein Synthesis Bruceantin->Protein_Synthesis Inhibits Apoptosis_B Apoptosis Bruceantin->Apoptosis_B Induces Cell_Proliferation Cell_Proliferation Protein_Synthesis->Cell_Proliferation Required for Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-apoptotic proteins (BIM, BAX) BCL2->Pro_Apoptotic Sequesters Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Activates Apoptosis_V Apoptosis Mitochondria->Apoptosis_V Triggers

Comparative signaling pathways of Bruceantin and Venetoclax.

Section 3: Comparison with Erlotinib in Pancreatic Cancer

Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). By blocking EGFR signaling, Erlotinib inhibits cancer cell proliferation and survival[15][16]. It is used in the treatment of non-small cell lung cancer and pancreatic cancer.

Quantitative Data Comparison: Bruceantin vs. Erlotinib
ParameterBruceantinErlotinib
Target Cancer Pancreatic CancerPancreatic Cancer
Cell Line MIA PaCa-2BxPC-3, HPAC
IC50 0.781 µM1.26 µM - <9 µM
In Vivo Model Not specified for Pancreatic CancerBxPC-3 human xenograft model
In Vivo Efficacy Not specified for Pancreatic Cancer74.5% tumor growth inhibition at 100 mg/kg/day
Experimental Protocols

Bruceantin In Vitro IC50 Determination (Pancreatic Cancer cells):

  • Cell Line: MIA PaCa-2 pancreatic cancer cells were used.

  • Treatment: Cells were treated with various concentrations of bruceantin for 24 hours.

  • Assay: An MTT assay was performed to determine the IC50 value.

Erlotinib In Vitro IC50 Determination (Pancreatic Cancer cells):

  • Cell Lines: A panel of pancreatic cancer cell lines including BxPC-3 and HPAC were used.

  • Treatment: Cells were treated with increasing concentrations of erlotinib for 48 or 72 hours.

  • Assay: Cell viability was measured by MTT assay to calculate the IC50[17][18].

Erlotinib In Vivo Xenograft Study:

  • Animal Model: BALB/C nude mice.

  • Tumor Implantation: BxPC-3 cells were implanted subcutaneously.

  • Treatment: Mice with established tumors were administered erlotinib at a dose of 100 mg/kg per day.

  • Endpoint: Tumor volume was measured over 28 days to determine the growth inhibition rate[19].

Signaling Pathway Diagrams

Bruceantin_vs_Erlotinib cluster_bruceantin Bruceantin Signaling cluster_erlotinib Erlotinib Signaling Bruceantin Bruceantin General_Stress Cellular Stress Bruceantin->General_Stress Induces Apoptosis_B Apoptosis General_Stress->Apoptosis_B Erlotinib Erlotinib EGFR EGFR Erlotinib->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Comparative signaling pathways of Bruceantin and Erlotinib.

Summary and Future Directions

The preclinical data for bruceantin suggests potent anti-cancer activity across multiple cancer types, with mechanisms of action that include the induction of apoptosis and inhibition of key oncogenic pathways. When indirectly compared to established targeted therapies like Bortezomib, Venetoclax, and Erlotinib, bruceantin demonstrates comparable in vitro potency in certain cell lines.

However, the lack of direct comparative studies and the limited in vivo data for bruceantin in some cancer types highlight the need for further research. Future studies should focus on:

  • Direct head-to-head comparisons of this compound and bruceantin with current standard-of-care targeted therapies in relevant preclinical models.

  • In-depth investigation into the specific molecular targets and signaling pathways of this compound.

  • Evaluation of this compound in combination with other chemotherapeutic or targeted agents to explore potential synergistic effects.

Such studies will be crucial to determine the potential clinical utility of this compound as a novel targeted cancer therapy.

References

Safety Operating Guide

Prudent Disposal of Dehydrobruceantin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential guidance on the proper disposal of dehydrobruceantin based on general best practices for handling potent research chemicals. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals are strongly advised to obtain the official SDS from their chemical supplier for definitive disposal instructions. The following procedures should be considered as a precautionary measure until a substance-specific SDS is reviewed.

This compound is a bioactive compound, and like many substances used in research and drug development, it should be handled with care throughout its lifecycle, including disposal. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Given the likely biological activity of this compound, a cautious approach is warranted.

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, with additional protective clothing if a splash risk exists.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound

The recommended method for disposing of this compound is to treat it as hazardous chemical waste. Do not discard this compound in the regular trash or pour it down the drain.

  • Waste Collection:

    • Carefully collect any solid this compound waste, including contaminated consumables like weighing paper, pipette tips, and microfuge tubes.

    • Avoid generating dust. If cleaning residual powder, gently wipe the area with a solvent-wetted cloth (e.g., with ethanol or methanol) and collect the wipe as contaminated waste.

  • Containment:

    • Place all solid waste and contaminated materials into a designated, sealable hazardous waste container that is compatible with the chemical.

    • The container must be in good condition and have a secure lid to prevent spills.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

    • Note the date of accumulation.

    • Include the name and contact information of the responsible researcher or laboratory.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste collection requests.

Understanding Hazardous Waste Classification

Chemical waste generators are responsible for determining if their waste is hazardous.[1] While a specific classification for this compound is not available without an SDS, hazardous waste is generally identified by being either a "listed" waste or a "characteristic" waste.[2][3] The four characteristics of hazardous waste are summarized below.

CharacteristicDescriptionEPA Hazardous Waste Code
Ignitability Can create fires under certain conditions, have a flash point less than 60°C (140°F), or are oxidizers.[3][4]D001
Corrosivity Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel.[3][4]D002
Reactivity Are unstable under normal conditions and can cause explosions or release toxic gases when mixed with water or other substances.[4]D003
Toxicity Are harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine this.D004 - D043

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

start Start: Need to dispose of this compound sds_check Is the Safety Data Sheet (SDS) available? start->sds_check obtain_sds Obtain SDS from supplier sds_check->obtain_sds No follow_sds Follow specific disposal instructions in Section 13 of the SDS sds_check->follow_sds Yes precautionary_protocol Follow general precautionary disposal protocol for potent compounds sds_check->precautionary_protocol If SDS is not immediately available obtain_sds->follow_sds dispose Dispose of as hazardous chemical waste follow_sds->dispose contact_ehs Contact Environmental Health & Safety (EHS) for guidance precautionary_protocol->contact_ehs contact_ehs->dispose end End: Waste properly disposed dispose->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dehydrobruceantin

Author: BenchChem Technical Support Team. Date: November 2025

Dehydrobruceantin is a quassinoid, a class of natural products known for their biological activities, including potential antileukemic and antitumor properties.[1] Due to its cytotoxic nature, it is imperative to handle this compound with appropriate safety measures to minimize exposure to researchers and laboratory personnel.

Quantitative Data Summary

The following table summarizes the available physical, chemical, and limited toxicity data for this compound and related substances. It is important to note the conflicting safety classifications for different quassinoids, underscoring the need for a cautious approach.

PropertyValue/InformationSource
Chemical Identity
IUPAC Namemethyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadeca-8,11-diene-17-carboxylatePubChem[2]
CAS Number53662-98-9PubChem[2]
Molecular FormulaC₂₈H₃₄O₁₁PubChem[2]
Molecular Weight546.6 g/mol PubChem[2]
Physical Properties (Predicted)
Boiling Point746.3±60.0 °CChemicalBook[3]
Density1.43±0.1 g/cm³ChemicalBook[3]
pKa7.89±0.70ChemicalBook[3]
Toxicity Data
Acute Oral Toxicity (LD50) of Brucea javanica extract in mice1003.65 mg/kg bw (classified as "slightly toxic")Neliti[4], ResearchGate[5]
Hazard Classification of Bruceantin (a related quassinoid)Not a hazardous substance or mixtureMedchemExpress[1]

Experimental Protocols: Safe Handling and Disposal

Adherence to the following protocols is essential to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given the cytotoxic potential of this compound, a comprehensive PPE strategy is required:

  • Gloves: Wear two pairs of nitrile gloves for all handling procedures. Change the outer pair immediately if contaminated and regularly during prolonged use.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A disposable, solid-front gown is recommended over a standard lab coat to provide a better barrier.

  • Respiratory Protection: If there is a risk of generating aerosols or handling the powder outside of a contained environment, a NIOSH-approved respirator is necessary.

Operational Plan for Handling

1. Preparation and Engineering Controls:

  • All work with solid or concentrated solutions of this compound should be conducted in a certified chemical fume hood or a biological safety cabinet.

  • The work surface should be covered with a disposable, absorbent bench liner.

2. Weighing and Reconstitution:

  • Weigh the solid compound carefully within the fume hood to avoid generating dust.

  • When reconstituting, add the solvent slowly to the solid to prevent splashing.

3. In Vitro and In Vivo Procedures:

  • For cell culture experiments, add the this compound solution to the media within a biological safety cabinet.

  • For animal studies, prepare and administer the compound in a designated area, following all institutional guidelines for handling cytotoxic agents in animals.

4. Decontamination:

  • All non-disposable equipment that comes into contact with this compound should be decontaminated. A common procedure involves washing with a suitable detergent and rinsing thoroughly.

  • Wipe down the work surfaces in the fume hood or safety cabinet with an appropriate cleaning agent after each use.

Disposal Plan

All waste generated from work with this compound must be treated as hazardous chemical waste.

  • Solid Waste: All contaminated disposables (e.g., gloves, gowns, bench liners, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Sharps: Needles and syringes used for administering this compound should be disposed of in a puncture-resistant sharps container that is labeled as containing cytotoxic waste.

  • Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert others.

  • If the spill is outside of a fume hood, prevent the spread of dust or liquid.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.

  • Clean the spill area with a suitable detergent and water.

Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Seek medical attention.

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide respiratory support.

  • Seek medical attention.

Ingestion:

  • Do not induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Mandatory Visualizations

Caption: Workflow for the safe handling of this compound.

Dehydrobruceantin_Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal Contaminated_PPE Contaminated PPE (Gloves, Gown) Solid_Waste_Container Solid Hazardous Waste (Labeled Container) Contaminated_PPE->Solid_Waste_Container Contaminated_Labware Contaminated Labware (Pipette Tips, Tubes) Contaminated_Labware->Solid_Waste_Container Liquid_Waste Liquid Waste (Unused Solutions, Media) Liquid_Waste_Container Liquid Hazardous Waste (Sealed, Labeled Container) Liquid_Waste->Liquid_Waste_Container Sharps_Waste Contaminated Sharps (Needles, Syringes) Sharps_Container Cytotoxic Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Schedule Pickup with Environmental Health & Safety Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup Sharps_Container->EHS_Pickup Incineration Incineration EHS_Pickup->Incineration

Caption: Disposal plan for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.